Chloramphenicol stearate
Description
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDXHQLOMJDRU-XNMGPUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167407 | |
| Record name | Chloramphenicol stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-48-4 | |
| Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Chloramphenicol Stearate: A Technical Guide for Laboratory Professionals
Introduction
Chloramphenicol (B1208) stearate (B1226849), the stearic acid ester of chloramphenicol, is a prodrug of the broad-spectrum antibiotic chloramphenicol.[1][2] It is employed to mask the bitter taste of the parent drug, thereby improving palatability for oral administration. In the gastrointestinal tract, it is hydrolyzed back to chloramphenicol, the active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and analysis in a laboratory setting. This guide provides an in-depth overview of these properties, complete with experimental protocols and visual diagrams to facilitate comprehension.
Core Physicochemical Properties
The fundamental physicochemical characteristics of chloramphenicol stearate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | [3] |
| CAS Number | 16255-48-4 | [4] |
| Molecular Formula | C29H46Cl2N2O6 | [4] |
| Molecular Weight | 589.59 g/mol | [4] |
| Appearance | White to yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. | [2] |
| Melting Point | 148-150 °C (for the parent compound, chloramphenicol) | [5] |
| Solubility | Soluble in DMSO.[4] | |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] | |
| Polymorphism | Exists in different polymorphic forms (Form I and Form III).[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline the protocols for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and diluted appropriately.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Melting Point Determination (Capillary Method)
The capillary melting point apparatus is a common tool for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying and characterizing different crystalline forms (polymorphs).
-
Sample Preparation: A small amount of the this compound powder is gently pressed onto a sample holder to create a flat, smooth surface.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.
Mechanism of Action of Chloramphenicol
This compound itself is inactive. Following oral administration, it is hydrolyzed in the small intestine to release chloramphenicol, which is then absorbed.[2] Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[7][8] It binds to the 50S ribosomal subunit and prevents the peptidyl transferase step of peptide bond formation.[8][9]
Caption: Mechanism of action of chloramphenicol in inhibiting bacterial protein synthesis.
Analytical Methods: Purity and Assay
HPLC is a widely used technique for the separation, identification, and quantification of this compound and its related substances.[3]
HPLC Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.
Caption: A generalized workflow for the purity analysis of this compound by HPLC.
Polymorphism of this compound
This compound is known to exist in at least two polymorphic forms, Form I and Form III.[6] These different crystalline structures can have different physicochemical properties, including solubility and dissolution rate, which in turn can affect bioavailability. It has been reported that by grinding, Form III can transform into Form I, which may then become amorphous.[6] This "physically activated" form exhibits a low degree of crystallinity and higher availability of chloramphenicol.[6]
Caption: Simplified representation of the polymorphic transition of this compound.
Stability Considerations
The stability of chloramphenicol and its derivatives is influenced by pH, temperature, and light. Aqueous solutions of chloramphenicol are stable over a pH range of 2-7.[10] At room temperature (25°C), chloramphenicol solutions can degrade over time.[11] Elevated temperatures can accelerate degradation, while refrigeration can reduce the rate of breakdown.[11][12] Formulations should be protected from light to prevent photochemical decomposition.[10] Studies have shown that the addition of certain excipients, like polyoxyl 40 stearate, can enhance the chemical stability of chloramphenicol in aqueous solutions.[11]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound for laboratory professionals. The data presented in tables, the detailed experimental protocols, and the illustrative diagrams offer a practical resource for the handling, analysis, and formulation of this important antibiotic prodrug. A thorough understanding of these characteristics is critical for ensuring the quality, safety, and efficacy of research and development activities involving this compound.
References
- 1. [Pseudomorphism of this compound and palmitate in relationship availability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. medkoo.com [medkoo.com]
- 5. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]
- 6. Solid state transitions and CAP availability in surface solid dispersions of this compound polymorphs [iris.unimore.it]
- 7. SMPDB [smpdb.ca]
- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 9. ldh.la.gov [ldh.la.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US3702364A - Stabilized chloramphenicol composition - Google Patents [patents.google.com]
- 12. scite.ai [scite.ai]
Understanding the Solubility of Chloramphenicol Stearate in Ethanol and DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of chloramphenicol (B1208) stearate (B1226849) in two common organic solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining these values, alongside a qualitative understanding based on available information.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Chloramphenicol | Ethanol | 50 mg/mL[2][3] |
| Chloramphenicol | DMSO | ~12.5 mg/mL[4] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
Chloramphenicol Stearate (solid powder)
-
Anhydrous Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
-
Standard laboratory glassware
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials for each solvent (ethanol and DMSO). The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of the respective solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound.
-
Generate a calibration curve by measuring the absorbance of the standard solutions at the λmax.
-
Dilute the filtered sample of the saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration. Account for the dilution factor to calculate the original solubility.
-
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or other desired units.
-
Perform the experiment in replicate (at least n=3) to ensure the reproducibility of the results and calculate the mean and standard deviation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Determining this compound Solubility.
References
Stability of Chloramphenicol Stearate in Aqueous Solutions: A Technical Guide for Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of chloramphenicol (B1208) stearate (B1226849) in aqueous solutions, a critical consideration for researchers designing and conducting experimental assays. Due to its nature as a sparingly soluble prodrug, understanding its behavior in aqueous media is paramount for obtaining accurate and reproducible results. This document outlines the physicochemical properties, degradation kinetics, and analytical methodologies pertinent to chloramphenicol stearate and its active moiety, chloramphenicol.
Physicochemical Properties and Solubility
This compound is the stearic acid ester of chloramphenicol, designed to improve palatability in oral formulations by masking the bitter taste of the parent drug.[1] In biological systems, it requires hydrolysis by esterases to release the active chloramphenicol.[2] For in vitro experimental assays, this hydrolysis can occur chemically, albeit at a much slower rate, and is influenced by factors such as pH and temperature.
Table 1: Solubility of Chloramphenicol and its Palmitate Ester
| Compound | Solvent | Temperature (°C) | Solubility |
| Chloramphenicol | Water | 25 | 2.5 mg/mL[4][5] |
| Chloramphenicol | Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL[6] |
| Chloramphenicol Palmitate | Water | 25 | 8.423 µg/L[3] |
Stability and Degradation Kinetics
The stability of this compound in aqueous solution is primarily governed by the hydrolysis of its ester bond to yield chloramphenicol and stearic acid. The liberated chloramphenicol is then subject to its own degradation pathways.
Hydrolysis of this compound
Quantitative data on the chemical hydrolysis kinetics of this compound under various pH and temperature conditions is not extensively documented in publicly available literature. However, it is understood that like most esters, the hydrolysis is subject to both acid and base catalysis. The rate of hydrolysis is expected to be minimal in the neutral pH range and to increase at acidic and, more significantly, at alkaline pH.
Stability of Chloramphenicol
Once chloramphenicol is released, its stability is well-characterized. It is most stable in the pH range of 2 to 7.[7] In alkaline conditions (pH > 7), degradation accelerates, with the primary degradation product being 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) through amide hydrolysis.[8][9] Elevated temperatures also significantly increase the rate of degradation.[7]
Forced degradation studies on chloramphenicol have provided quantitative insights into its stability under various stress conditions.
Table 2: Summary of Forced Degradation Studies on Chloramphenicol
| Stress Condition | Temperature (°C) | Duration | Percent Degradation |
| Acidic (0.1 N HCl) | 80 | 2 hours | ~1.9%[7] |
| Acidic (1 N HCl) | 80 | 2 hours | 23.7%[10] |
| Alkaline (0.1 N NaOH) | 80 | 2 hours | ~16.1%[7] |
| Alkaline (1 N NaOH) | Not Specified | Not Specified | 100%[8] |
| Thermal (Aqueous Solution) | 90 | 4 hours | ~9.7%[7] |
| Thermal (Aqueous Solution) | 100 | 1 hour | ~14.2%[7] |
| Thermal (Aqueous Solution) | 115 | 30 minutes | ~10%[7] |
Experimental Protocols
To accurately assess the stability of this compound in an aqueous experimental setup, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Protocol for Stability-Indicating HPLC Method
This protocol is a synthesized approach based on established methods for chloramphenicol and is adapted for the analysis of a poorly soluble ester like this compound.[11][12][13]
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its primary degradant, chloramphenicol, in an aqueous suspension.
Materials:
-
This compound Reference Standard
-
Chloramphenicol Reference Standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted)
-
HPLC-grade water
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0). The gradient or isocratic ratio should be optimized to achieve good separation. A higher proportion of acetonitrile will be required for the elution of the highly lipophilic this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 278 nm (for chloramphenicol) and a secondary wavelength may be needed for the stearate if its absorbance maximum differs significantly.
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of chloramphenicol in the same solvent at 1 mg/mL.
-
From these stock solutions, prepare working standards at various concentrations by diluting with the mobile phase.
-
-
Sample Preparation (Aqueous Suspension):
-
Accurately weigh a portion of the this compound aqueous suspension.
-
Add a sufficient volume of methanol or acetonitrile to dissolve the this compound completely. This step is critical to extract the analyte from the aqueous matrix.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a known volume with the organic solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Forced Degradation Study:
-
Prepare several aliquots of the this compound aqueous suspension.
-
Subject the aliquots to stress conditions as outlined in Table 2 (acidic, alkaline, thermal, oxidative, and photolytic stress).
-
At specified time points, withdraw samples and process them as described in the sample preparation step.
-
Analyze the stressed samples by HPLC to identify and quantify the degradation products.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Visualizations
Degradation Pathway
The primary degradation pathway for this compound in an aqueous solution involves the initial hydrolysis of the ester bond, followed by the subsequent degradation of the liberated chloramphenicol.
Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of this compound in an aqueous suspension.
Conclusion and Recommendations for Researchers
The extremely low aqueous solubility of this compound is the most critical factor to consider when designing in vitro assays. Researchers must ensure that the methods used for preparing and handling aqueous suspensions are consistent and that the compound remains adequately dispersed throughout the experiment. The use of co-solvents or surfactants may be necessary, but their potential to influence the experimental outcome must be carefully evaluated.
Given the lack of specific hydrolysis kinetic data for the stearate ester, it is recommended that researchers conduct preliminary stability tests under their specific experimental conditions (pH, temperature, and media composition) to determine the rate of degradation and the appearance of free chloramphenicol. The provided HPLC protocol serves as a robust starting point for developing a suitable analytical method to monitor this stability. By carefully considering these factors, researchers can ensure the reliability and accuracy of their experimental data when working with this compound in aqueous systems.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 530-43-8 CAS MSDS (Chloramphenicol palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Chloramphenicol - LKT Labs [lktlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.uii.ac.id [journal.uii.ac.id]
- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution [apb.tbzmed.ac.ir]
- 12. ijsdr.org [ijsdr.org]
- 13. Chloramphenicol Palmitate Oral Suspension [drugfuture.com]
A Technical Guide to the Spectrum of Activity of Chloramphenicol Stearate Against Gram-Positive and Gram-Negative Bacteria
Foreword for the Scientific Community: The escalating crisis of antimicrobial resistance necessitates a re-evaluation of established antibiotics. Chloramphenicol (B1208), a broad-spectrum agent discovered in 1947, has seen its use curtailed due to concerns over toxicity. However, its efficacy against a wide range of pathogens, including multi-drug resistant strains, warrants a renewed and detailed examination. This technical guide provides an in-depth analysis of the antimicrobial spectrum of chloramphenicol, its mechanism of action, and the standardized protocols for evaluating its in vitro activity. It is intended for researchers, scientists, and drug development professionals engaged in the critical work of combating infectious diseases.
Chloramphenicol stearate (B1226849) is an oral prodrug, formulated to be tasteless. Following administration, it is hydrolyzed within the small intestine, releasing the active compound, chloramphenicol.[1][2] Therefore, the antimicrobial activity discussed herein pertains to the active chloramphenicol molecule.
Mechanism of Action
Chloramphenicol is a primarily bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[3][4][5] The process is highly specific to bacterial ribosomes. The drug readily diffuses into bacterial cells and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][6][7] This binding action specifically obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids.[1][8] By halting the elongation of the polypeptide chain, chloramphenicol effectively arrests bacterial growth and replication.[6]
Spectrum of Antimicrobial Activity
Chloramphenicol exhibits a broad spectrum of activity, encompassing a wide array of gram-positive and gram-negative bacteria, as well as anaerobic organisms.[8][9][10][11] Its use has been effective in treating infections caused by organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[8] However, it is notably not effective against Pseudomonas aeruginosa.[1][8] Due to increasing antimicrobial resistance, there is renewed interest in chloramphenicol for treating multi-drug resistant (MDR) gram-negative bacteria.[12][13]
Data Presentation
The following tables summarize the in vitro susceptibility of various bacterial species to chloramphenicol. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Table 1: In Vitro Activity of Chloramphenicol against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC (µg/mL) | Susceptibility Interpretation | Reference |
|---|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 132 | ≤ 8 | Susceptible (75.86%) | [11] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | 16 | Intermediate (2.30%) | [11] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 38 | ≥ 32 | Resistant (21.84%) |[11] |
Table 2: In Vitro Activity of Chloramphenicol against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | % Resistant | Reference |
|---|---|---|---|
| Pseudomonas spp. | Not Specified | 59% | [14] |
| Escherichia coli | Not Specified | 39% | [14] |
| Klebsiella spp. | Not Specified | 49% | [14] |
| Acinetobacter spp. | Not Specified | 34.1% | [14] |
| Pseudomonas aeruginosa | Not Specified | 32% | [14] |
| Salmonella spp. | Not Specified | 9.1% |[14] |
Experimental Protocols
Standardized antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of chloramphenicol against specific bacterial isolates.[15] The two primary methods are broth dilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion test.[13][15]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This quantitative method determines the precise concentration of chloramphenicol required to inhibit bacterial growth.[16]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of chloramphenicol in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate broth media.
-
Chloramphenicol stock solution of known concentration.
-
Bacterial isolate cultured on an appropriate agar medium.
-
Sterile 0.85% saline or equivalent.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
-
Methodology:
-
Inoculum Preparation: Select 3-4 well-isolated colonies and suspend them in sterile saline.[15] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] A spectrophotometer can be used to verify the turbidity (O.D. at 630 nm range: 0.08-0.130).[15]
-
Drug Dilution: Prepare two-fold serial dilutions of the chloramphenicol stock solution in MHB directly in the wells of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[15] For fastidious organisms like Haemophilus spp., incubation in an atmosphere enriched with 5% CO₂ is required.[15]
-
Result Interpretation: The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (turbidity) as observed by the naked eye. Results are interpreted as Susceptible, Intermediate, or Resistant based on established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[11] For MRSA, CLSI breakpoints are: ≤ 8 µg/ml (Susceptible), 16 µg/ml (Intermediate), and ≥ 32 µg/ml (Resistant).[11]
-
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method widely used for routine AST.[15]
-
Principle: A paper disk impregnated with a known amount of chloramphenicol (e.g., 30 µg) is placed on an agar plate inoculated with a lawn of the test bacterium.[17] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
-
Materials:
-
150 mm or 100 mm Petri dishes.
-
Mueller-Hinton Agar (MHA).
-
Chloramphenicol 30 µg antimicrobial disks.
-
Bacterial isolate and materials for inoculum preparation as described in Protocol 1.
-
Sterile cotton swabs.
-
-
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described above.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Disk Application: Aseptically apply a chloramphenicol 30 µg disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[15]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). Compare the measured zone diameter to the CLSI interpretive criteria to determine if the isolate is Susceptible, Intermediate, or Resistant. For example, for H. influenzae on enriched chocolate agar, a zone of ≥ 29 mm may be interpreted as susceptible, while ≤ 28 mm may indicate resistance.[17]
-
Conclusion
Chloramphenicol remains a potent, broad-spectrum antibiotic with significant in vitro activity against a wide range of gram-positive and gram-negative pathogens. Its unique mechanism of inhibiting protein synthesis makes it a valuable tool, particularly in an era where resistance to other antibiotic classes is rampant. The renewed interest in chloramphenicol for treating MDR infections underscores the importance of rigorous, standardized susceptibility testing, as outlined in this guide, to inform effective clinical use.[12][13] Continued surveillance of susceptibility patterns is essential to preserving the utility of this important therapeutic agent.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 7. Chloramphenicol | Antibiotics | CAS 56-75-7 [formedium.com]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. ima.org.il [ima.org.il]
- 13. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microxpress.in [microxpress.in]
- 16. idexx.com [idexx.com]
- 17. In vitro chloramphenicol susceptibility testing of Haemophilus influenzae: disk diffusion procedures and assays for chloramphenicol acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Stearate Ester in the In Vitro Bioavailability of Chloramphenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramphenicol (B1208), a potent broad-spectrum antibiotic, exhibits limited aqueous solubility, which can impede its oral bioavailability. To overcome this, prodrug strategies, such as the formulation of stearate (B1226849) and palmitate esters, have been employed. This technical guide delves into the critical role of the stearate ester in modulating the in vitro bioavailability of chloramphenicol. The central thesis is that the bioavailability of chloramphenicol from its stearate ester is not governed by simple dissolution but is rate-limited by the enzymatic hydrolysis of the ester at the solid-liquid interface, a process significantly influenced by the polymorphic form of the ester.
This guide will synthesize the available scientific literature to provide a comprehensive overview of the dissolution and enzymatic hydrolysis processes, detail relevant experimental protocols, and present a model for the in vitro release of chloramphenicol from its stearate prodrug.
Introduction: The Prodrug Approach for Enhanced Bioavailability
Chloramphenicol's therapeutic efficacy is well-established; however, its poor solubility presents a formulation challenge. The use of lipophilic esters, such as chloramphenicol stearate, is a common prodrug approach to enhance oral administration. These esters are designed to be biologically inactive and are intended to undergo enzymatic cleavage in the gastrointestinal tract to release the active chloramphenicol moiety for absorption. The efficiency of this conversion is a key determinant of the drug's ultimate bioavailability.
The Interplay of Dissolution and Enzymatic Hydrolysis
Contrary to the conventional understanding that dissolution is the primary rate-limiting step for the absorption of poorly soluble drugs, studies on chloramphenicol esters reveal a more complex mechanism. Research has demonstrated that the enzymatic hydrolysis of this compound by pancreatic enzymes, such as pancreatin, is a pivotal event that precedes and influences the overall bioavailability.
The Solid-Liquid Interface: The Site of Action
A key finding is that the enzymatic hydrolysis of this compound does not necessarily depend on the prior dissolution of the ester in the bulk medium. Instead, it is hypothesized that pancreatic enzymes act directly at the solid-liquid interface of the ester particles.[1] This interfacial enzymatic action is thought to facilitate the release of chloramphenicol molecules from the crystal lattice.
The Critical Influence of Polymorphism
Chloramphenicol esters can exist in different crystalline forms, or polymorphs, which have distinct physical properties despite being chemically identical. For chloramphenicol palmitate, another commonly used ester, the polymorphic form has a significant impact on its bioavailability. The metastable form B of chloramphenicol palmitate is more readily hydrolyzed and absorbed than the stable form A.[2][3] This difference is attributed to variations in the molecular conformation and crystal packing, which affect the accessibility of the ester linkage to enzymatic attack.
While specific data for this compound polymorphs is less abundant in publicly available literature, the principle remains the same. The rate of enzymatic hydrolysis, and therefore the in vitro bioavailability, is expected to be highly dependent on the specific polymorphic form of the this compound used in the formulation. One study has shown that the crystalline disorder, rather than the specific surface area, is the limiting factor in the enzymatic hydrolysis of the stable Form A of this compound and palmitate esters.[4]
Quantitative Data Summary
A comprehensive review of the literature did not yield specific quantitative data for the dissolution and enzymatic hydrolysis rates of this compound's different polymorphs. The following tables are presented as templates to guide researchers in structuring their own experimental data.
Table 1: In Vitro Dissolution of this compound Polymorphs
| Polymorphic Form | Time (min) | Concentration of Dissolved Ester (µg/mL) |
| Form A | 15 | Data not available |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available | |
| Form B | 15 | Data not available |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available |
Note: This table is a template. Specific experimental values for the dissolution rate of this compound polymorphs were not found in the reviewed literature.
Table 2: Pancreatin-Mediated Hydrolysis of this compound Polymorphs
| Polymorphic Form | Time (min) | Concentration of Released Chloramphenicol (µg/mL) | Hydrolysis Rate Constant (k) |
| Form A | 15 | Data not available | Data not available |
| 30 | Data not available | ||
| 60 | Data not available | ||
| 120 | Data not available | ||
| Form B | 15 | Data not available | Data not available |
| 30 | Data not available | ||
| 60 | Data not available | ||
| 120 | Data not available |
Note: This table is a template. Specific experimental values for the enzymatic hydrolysis of this compound polymorphs were not found in the reviewed literature.
Table 3: Caco-2 Permeability of Chloramphenicol
| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Chloramphenicol | 50 | 0.12 - 2.53 | < 1.5 | Moderately Permeable[5] |
| 75 | 0.12 - 2.53 | < 1.5 | Moderately Permeable[5] | |
| 100 | 0.12 - 2.53 | 1.52 - 1.70 | Moderately Permeable[5] | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: This table includes reported values for chloramphenicol to provide context. Specific experimental values for the Caco-2 permeability of this compound were not found in the reviewed literature. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Experimental Protocols
In Vitro Dissolution Testing
This protocol provides a general framework for assessing the dissolution of this compound. Specific conditions may need to be optimized based on the formulation.
-
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: Simulated intestinal fluid (pH 6.8) with or without the addition of surfactants to mimic physiological conditions. A common medium for chloramphenicol capsules is 0.01 N HCl.[6][7]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 or 100 rpm.
-
Sampling Times: 15, 30, 45, 60, and 120 minutes.
-
Analytical Method: A validated spectrophotometric or high-performance liquid chromatography (HPLC) method for the quantification of this compound.[8]
In Vitro Enzymatic Hydrolysis
This protocol outlines a method to evaluate the pancreatin-mediated hydrolysis of this compound.
-
Enzyme: Pancreatin solution (concentration to be optimized, e.g., based on lipase (B570770) activity units).
-
Reaction Medium: Simulated intestinal fluid (pH 6.8) or other suitable buffer.
-
Substrate: A known amount of this compound powder.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: Constant stirring to ensure suspension of the solid particles.
-
Sampling: Aliquots of the reaction mixture are withdrawn at predetermined time intervals.
-
Sample Preparation: The enzymatic reaction in the withdrawn samples is immediately stopped (e.g., by adding a denaturing agent or by rapid cooling). The sample is then processed to separate the solid and liquid phases.
-
Analytical Method: A validated HPLC method to quantify the concentration of released chloramphenicol in the supernatant.
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound (chloramphenicol released from the hydrolysis of the stearate ester) is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored to assess active efflux.
-
-
Sample Analysis: The concentration of the compound in the receiver chamber at different time points is determined by a sensitive analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Visualizing the Process: Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro bioavailability of this compound.
Caption: Experimental workflow for in vitro bioavailability assessment.
Caption: Logical pathway from prodrug to bioavailability.
Conclusion and Future Directions
The stearate ester of chloramphenicol serves as a valuable prodrug to improve its oral formulation. The in vitro bioavailability of this prodrug is a multi-step process where enzymatic hydrolysis at the solid-liquid interface, rather than simple dissolution, is the rate-determining step. The polymorphic form of the this compound is a critical factor influencing the rate of this hydrolysis.
For researchers and drug development professionals, a thorough characterization of the solid-state properties of the this compound active pharmaceutical ingredient is paramount. Future in vitro studies should focus on elucidating the hydrolysis kinetics of different polymorphic forms of this compound and correlating these findings with permeability data from Caco-2 cell models to build a robust in vitro-in vivo correlation (IVIVC). Such an understanding will facilitate the development of more effective and reliable oral formulations of chloramphenicol.
References
- 1. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Spectrophotometric determination of chloramphenicol and its esters in complex drug mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Chloramphenicol Stearate on Mammalian Mitochondrial Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramphenicol (B1208), a broad-spectrum antibiotic, is clinically administered as its prodrug, chloramphenicol stearate (B1226849), which is hydrolyzed in the gastrointestinal tract to release the active compound. While effective against bacterial infections, chloramphenicol exhibits significant off-target effects on mammalian mitochondria due to the evolutionary similarities between mitochondrial and bacterial ribosomes. This guide provides a comprehensive technical overview of the mechanisms, consequences, and experimental investigation of chloramphenicol's impact on mammalian mitochondrial protein synthesis. The information presented herein is crucial for researchers in drug development and toxicology to understand and mitigate the mitochondrial liabilities associated with this class of antibiotics.
Introduction
Mitochondria, the powerhouses of eukaryotic cells, possess their own protein synthesis machinery, including 70S ribosomes, which are distinct from the 80S ribosomes found in the cytoplasm. This bacterial ancestry makes mitochondrial ribosomes susceptible to antibiotics designed to target prokaryotic protein synthesis. Chloramphenicol binds to the 50S subunit of the bacterial and mitochondrial ribosome, inhibiting the peptidyl transferase step of protein synthesis.[1] This inhibition is a primary contributor to the dose-dependent and reversible bone marrow suppression observed as a side effect of chloramphenicol therapy.[2] This technical guide will delve into the quantitative effects, experimental methodologies, and cellular signaling consequences of chloramphenicol's off-target activity on mammalian mitochondrial protein synthesis.
Mechanism of Action
Chloramphenicol stearate is readily hydrolyzed by pancreatic lipase (B570770) in the small intestine to release active chloramphenicol, which is then absorbed into the bloodstream. The primary mechanism of chloramphenicol's mitochondrial toxicity stems from its interaction with the mitochondrial ribosome.
-
Binding Site: Chloramphenicol binds to the A-site of the peptidyl transferase center (PTC) on the large (50S) subunit of the 70S mitochondrial ribosome.[3]
-
Inhibition of Peptidyl Transferase: This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and elongating the polypeptide chain.[3]
-
Context-Specific Inhibition: Recent studies have revealed that the inhibitory effect of chloramphenicol is context-dependent, with stalling of the mitoribosome occurring more frequently when specific amino acids, such as alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain.[3][4]
Below is a diagram illustrating the mechanism of chloramphenicol's inhibitory action on the mitochondrial ribosome.
Caption: Mechanism of Chloramphenicol Inhibition.
Quantitative Data on Off-Target Effects
The inhibitory effects of chloramphenicol on mammalian mitochondrial protein synthesis and related cellular functions have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibition of Mitochondrial Protein Synthesis
| Cell/Tissue Type | Assay Method | IC50 (µM) | Reference |
| Rat Heart Mitochondria | [³⁵S]methionine incorporation | 9.5 ± 1.5 | [5] |
| Rat Liver Mitochondria | In vitro translation | Not specified | [6] |
| Rabbit Bone Marrow Mitochondria | In vitro translation | Not specified | [6] |
| K562 Human Erythroleukemia Cells | [³⁵S]methionine incorporation | Not specified | [7] |
| HepG2 Cells | MitoBiogenesis™ In-Cell ELISA | 8.1 | [8] |
Table 2: Effects on Mitochondrial Respiration and ATP Synthesis
| Cell Type | Parameter Measured | Treatment | Effect | Reference |
| H1299 Cells | ATP Biosynthesis | 10-100 µg/ml Chloramphenicol | Dose-dependent decrease | [1][9] |
| K562 Cells | Cellular ATP Levels | 10 µg/ml Chloramphenicol (4 days) | ~55% decrease | [7] |
| Bovine Aortic Endothelial Cells | Complex IV Activity | 20 µg/ml Chloramphenicol (48h) | 70% inhibition | [10] |
| Bovine Aortic Endothelial Cells | Complex I Activity | 20 µg/ml Chloramphenicol (48h) | 40% inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the off-target effects of chloramphenicol on mitochondrial protein synthesis.
Isolation of Mitochondria from Mammalian Cells
Objective: To isolate functional mitochondria from cultured mammalian cells for downstream assays.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in MIB containing protease inhibitors.
-
Allow cells to swell on ice for 10-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with MIB.
-
Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.
-
Determine the protein concentration of the isolated mitochondria using a BCA assay.
Below is a workflow diagram for the isolation of mitochondria.
Caption: Mitochondrial Isolation Workflow.
In Vitro Mitochondrial Protein Synthesis Assay
Objective: To measure the rate of protein synthesis in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial Translation Buffer (MTB): 100 mM mannitol, 10 mM succinate, 80 mM KCl, 5 mM MgCl₂, 1 mM KH₂PO₄, 25 mM HEPES, pH 7.4
-
Amino acid mixture (without methionine)
-
[³⁵S]-methionine
-
ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase)
-
GTP
-
Cycloheximide (to inhibit cytoplasmic protein synthesis contamination)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing MTB, amino acid mixture, ATP regeneration system, GTP, and cycloheximide.
-
Add the isolated mitochondria to the reaction mixture.
-
Initiate the reaction by adding [³⁵S]-methionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the proteins on ice for 30 minutes.
-
Collect the precipitated proteins on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the amount of mitochondrial protein used.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of chloramphenicol on cultured cells.
Materials:
-
Cultured mammalian cells
-
96-well cell culture plates
-
Chloramphenicol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of chloramphenicol for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways Affected by Mitochondrial Dysfunction
Inhibition of mitochondrial protein synthesis by chloramphenicol leads to mitochondrial stress, characterized by decreased ATP production and increased reactive oxygen species (ROS). This stress can trigger downstream signaling pathways that influence cell fate.
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Studies have shown that chloramphenicol-induced mitochondrial stress can lead to the activation of the PI3K/Akt pathway, which may represent a compensatory pro-survival response.[1][11]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in apoptosis, inflammation, and cell proliferation. Chloramphenicol treatment has been shown to activate the JNK pathway, contributing to cellular stress responses.[1][11]
The following diagram illustrates the signaling cascade initiated by chloramphenicol-induced mitochondrial dysfunction.
Caption: Signaling Pathways in Mitochondrial Dysfunction.
Conclusion
This compound, through its active metabolite chloramphenicol, poses a significant risk of off-target toxicity to mammalian mitochondria. This guide has provided a detailed overview of the molecular mechanisms, quantitative effects, and cellular consequences of this interaction. The experimental protocols and signaling pathway diagrams presented serve as valuable resources for researchers investigating mitochondrial function and for drug development professionals aiming to design safer therapeutic agents. A thorough understanding of the mitochondrial liabilities of existing drugs like chloramphenicol is paramount for the development of novel antibiotics with improved safety profiles.
References
- 1. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 2. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. agilent.com [agilent.com]
- 5. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drexel.edu [drexel.edu]
- 10. benchchem.com [benchchem.com]
- 11. Assembly of the Mitochondrial Translation Initiation Complex | Springer Nature Experiments [experiments.springernature.com]
The Dawn of a New Antibiotic Era: A Technical Guide to the Historical Development and Discovery of Chloramphenicol Esters
A comprehensive resource for researchers, scientists, and drug development professionals on the pivotal antibiotic, chloramphenicol (B1208), and its clinically significant ester derivatives.
This in-depth technical guide chronicles the landmark discovery and subsequent development of chloramphenicol and its esters, a journey that reshaped the landscape of antibiotic research and therapy. From its serendipitous isolation from a Venezuelan soil sample to its pioneering chemical synthesis and the ingenious creation of ester prodrugs, the story of chloramphenicol offers profound insights into the evolution of anti-infective drug development. This document provides a detailed account of the scientific milestones, experimental methodologies, and critical data that defined this remarkable molecule and its derivatives.
The Genesis of a Broad-Spectrum Antibiotic: The Discovery of Chloramphenicol
In 1947, a team of scientists led by Dr. Paul Rufus Burkholder isolated a new antibiotic from a culture of the actinomycete Streptomyces venezuelae, found in a soil sample from a mulched field near Caracas, Venezuela.[1][2] This novel compound, later named chloramphenicol, exhibited a remarkably broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as rickettsiae.[3] The elucidation of its chemical structure in 1949 revealed a surprisingly simple molecule, a derivative of nitrobenzene, which facilitated its complete chemical synthesis in the same year, a first for any antibiotic.[2][4][5]
The Challenge of Palatability and the Innovation of Ester Prodrugs
Despite its therapeutic promise, the intensely bitter taste of chloramphenicol presented a significant hurdle to patient compliance, especially in pediatric populations. To overcome this, researchers turned to the concept of prodrugs, specifically creating ester derivatives that would be tasteless and would hydrolyze in vivo to release the active parent drug. This led to the development of two key esters: chloramphenicol palmitate for oral administration and chloramphenicol succinate (B1194679) for parenteral use.
Chloramphenicol Palmitate: A Tasteless Oral Suspension
Chloramphenicol palmitate is the ester of chloramphenicol and palmitic acid.[4] This modification renders the molecule practically insoluble in water, thereby preventing it from dissolving in saliva and eliciting a bitter taste.[4] Following oral administration, the ester is hydrolyzed by intestinal esterases, primarily pancreatic lipase (B570770), in the small intestine, releasing active chloramphenicol which is then absorbed.[6][7]
Chloramphenicol Succinate: A Soluble Parenteral Formulation
For intravenous or intramuscular administration, a highly water-soluble form of the antibiotic was necessary. This was achieved through the synthesis of chloramphenicol sodium succinate, the sodium salt of the succinic acid ester of chloramphenicol.[8] This prodrug is rapidly hydrolyzed by esterases present in various tissues, including the liver, kidneys, and lungs, to liberate the active chloramphenicol.[6]
Quantitative Data
The following tables provide a summary of the key quantitative data for chloramphenicol and its ester derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (at 25°C) |
| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | 2.5 mg/mL[9] |
| Chloramphenicol Palmitate | C₂₇H₄₂Cl₂N₂O₆ | 561.54 | Practically insoluble[4] |
| Chloramphenicol Sodium Succinate | C₁₅H₁₅Cl₂N₂NaO₈ | 445.18 | Freely soluble (≥ 100 mg/mL)[8] |
Table 2: Pharmacokinetic Parameters
| Parameter | Chloramphenicol (Oral) | Chloramphenicol Palmitate (Oral) | Chloramphenicol Succinate (IV) |
| Bioavailability | ~80%[10] | ~80% (as Chloramphenicol)[10] | ~70% (as Chloramphenicol)[10][11] |
| Time to Peak Concentration (Tmax) | 2-3 hours[6] | 2-3 hours[6] | Not Applicable |
| Half-life (t₁/₂) | 1.5-3.5 hours | 1.5-3.5 hours (active drug) | 1.5-3.5 hours (active drug) |
| Protein Binding | ~60%[10] | ~60%[10] | ~60%[10] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol
| Bacterium | MIC Range (µg/mL) |
| Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 2 - 8 |
| Pseudomonas aeruginosa | 8 - >128[12] |
| Streptococcus pneumoniae | 0.75 - 24[13] |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of chloramphenicol esters are provided below.
Synthesis of Chloramphenicol Palmitate
Objective: To synthesize the tasteless palmitate ester of chloramphenicol for oral formulations.
Methodology: [14]
-
Preparation of Palmitoyl (B13399708) Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, add palmitic acid (0.02 mol), thionyl chloride (0.03 mol), and carbon tetrachloride (20 mL). Add one drop of triethylamine (B128534) and heat the mixture to 30°C. Slowly heat to 80°C and reflux for 4 hours. After the reaction, remove the excess carbon tetrachloride and thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride.
-
Esterification: In a three-necked flask, dissolve chloramphenicol (0.01 mol) in acetone (B3395972) (10 mL) with stirring. Add triethylamine (0.015 mol) to the solution. Slowly add a solution of palmitoyl chloride (0.011 mol) in acetone (10 mL) at approximately 20°C. After the addition is complete, maintain the reaction temperature at 30-35°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:chloroform:methanol (5:4:1).
-
Work-up and Purification: After the reaction is complete, cool the solution to room temperature and slowly add 1% hydrochloric acid (100 mL) to precipitate the crude chloramphenicol palmitate. Filter the precipitate and wash the filter cake with water until the pH is neutral (pH 7-8). Dry the crude product. The crude product is further purified by washing with n-hexane.
-
Recrystallization: Dissolve the purified product in 95% ethanol (B145695) by heating. Slowly pour the hot solution into cold distilled water with stirring to induce crystallization. Filter the crystals, wash with cold distilled water, and dry at 70°C to obtain pure chloramphenicol palmitate.
Synthesis of Chloramphenicol Sodium Succinate
Objective: To synthesize the water-soluble succinate ester of chloramphenicol for parenteral formulations.
-
Esterification: In a reaction flask, dissolve chloramphenicol and succinic anhydride (B1165640) in acetone. Use pyridine (B92270) as a catalyst. The molar ratio of succinic anhydride to chloramphenicol should be approximately 1:1.2. Heat the reaction mixture to 60°C and stir under reflux for 30 minutes.
-
Isolation: After the reaction, concentrate the solution under reduced pressure at 40°C to obtain a white solid.
-
Purification and Salt Formation: Dissolve the white solid in ethanol. Cool the solution first to room temperature and then to 0-5°C to allow for crystallization. The resulting chloramphenicol succinate can be converted to its sodium salt by reacting with a suitable sodium base.
In Vitro Enzymatic Hydrolysis of Chloramphenicol Palmitate
Objective: To determine the rate of release of active chloramphenicol from its palmitate ester by pancreatic lipase.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of chloramphenicol palmitate in a suitable organic solvent (e.g., ethanol) and a stock solution of pancreatic lipase in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Hydrolysis Reaction: In a reaction vessel maintained at 37°C, add the buffer solution and the pancreatic lipase stock solution. Initiate the reaction by adding a small volume of the chloramphenicol palmitate stock solution with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Immediately quench the enzymatic reaction in the aliquots by adding a suitable solvent (e.g., acetonitrile) that also serves to precipitate the enzyme. Extract the chloramphenicol into an organic solvent.
-
Analysis: Analyze the concentration of released chloramphenicol in the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17] The mobile phase can consist of a mixture of acetonitrile (B52724) and water, and detection can be performed at a wavelength of 278 nm.
-
Data Analysis: Plot the concentration of released chloramphenicol against time to determine the rate of hydrolysis.
Visualizations
The following diagrams illustrate the key pathways and workflows in the development and mechanism of action of chloramphenicol and its esters.
Caption: Workflow of Chloramphenicol Ester Development.
Caption: Chloramphenicol's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ijsr.net [ijsr.net]
- 5. Synthesis of Chloramphenicol,uses and dose.pptx [slideshare.net]
- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chloramphenicol Sodium Succinate | C15H15Cl2N2NaO8 | CID 656833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. CN112538506A - Process method for synthesizing chloramphenicol succinate through enzyme catalysis - Google Patents [patents.google.com]
- 16. CN103193667A - Method for preparing chloramphenicol succinate - Google Patents [patents.google.com]
- 17. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Pathways and Byproducts of Chloramphenicol Stearate Under Laboratory Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of chloramphenicol (B1208) stearate (B1226849) observed under laboratory settings. Chloramphenicol stearate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is designed to improve palatability. Its stability and degradation profile are critical for ensuring pharmaceutical quality, safety, and efficacy. The degradation process primarily initiates with the hydrolysis of the ester bond, releasing chloramphenicol and stearic acid. Subsequently, chloramphenicol undergoes further degradation through various pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. This guide details these pathways, their resulting byproducts, and the experimental methodologies used for their investigation.
Core Degradation Pathways
The degradation of this compound is a two-stage process. The initial and primary degradation step is the hydrolysis of the stearate ester linkage to yield the active drug, chloramphenicol, and stearic acid. The subsequent degradation of chloramphenicol itself is the primary focus of stability studies, as it dictates the loss of antibacterial activity and the formation of potentially harmful byproducts.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for chloramphenicol, particularly under basic conditions. The amide linkage in the chloramphenicol molecule is susceptible to cleavage, leading to the formation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) (AMPD) and dichloroacetic acid. This reaction is significantly accelerated in alkaline environments.[1][2] In acidic conditions, chloramphenicol is relatively stable.[1]
Oxidative Degradation
Oxidative degradation of chloramphenicol can be induced by treating it with oxidizing agents such as hydrogen peroxide. This process can lead to the formation of several byproducts, including nitroso-chloramphenicol (CAP-NO) and N-hydroxy-chloramphenicol (CAP-NHOH). Further oxidation can result in the formation of 4-nitrobenzaldehyde.
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of chloramphenicol. The primary photoprocess involves the cleavage of the β-C-C bond relative to the aromatic system, forming a 4-nitrobenzylalcohol radical and an aliphatic radical. In the presence of oxygen, these radicals can be transformed into p-nitrosobenzoic and p-nitrobenzoic acids.
Thermal Degradation
Elevated temperatures accelerate the degradation of chloramphenicol. Thermal degradation primarily follows the hydrolytic pathway, leading to the formation of AMPD. Studies have shown that the rate of thermal degradation increases with both temperature and the duration of heat exposure.[3] For instance, the degradation of chloramphenicol in aqueous solutions follows first-order kinetics at 100°C.[3]
Quantitative Degradation Data
The following tables summarize quantitative data on the degradation of chloramphenicol under various stress conditions. It is important to note that these data primarily pertain to the degradation of the active chloramphenicol moiety.
Table 1: Percentage Degradation of Chloramphenicol under Various Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Analytical Method | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 2 hours | 80°C | 1.913 | UV-Vis Spectrophotometry | [1] |
| Acidic Hydrolysis | 1 N HCl | Not Specified | Not Specified | 23.75 | TLC | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | 16.053 | UV-Vis Spectrophotometry | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 100 | TLC | [1] |
| Thermal Degradation | Water | 4 hours | 90°C | 9.652 | UV-Vis Spectrophotometry | [1] |
| Thermal Degradation | Water | 1 hour | 100°C | 14.2 ± 1.6 | LC-HRMS | [3] |
| Thermal Degradation | Spiked Mussel Tissue | 1 hour | 100°C | 28.1 ± 7.1 | LC-HRMS | [3] |
| Thermal Degradation | Incurred Mussel Tissue | 1 hour | 100°C | 19.0 ± 4.1 | LC-HRMS | [3] |
Table 2: Kinetic Data for Chloramphenicol Degradation
| Degradation Type | Medium | Temperature | Rate Constant (k) | Kinetic Order | Reference |
| Thermal Degradation | Water | 100°C | 0.0018-0.0025 min⁻¹ | First-order | [3] |
| Photodegradation (UV-LED/PS) | Aqueous Solution | Not Specified | 0.0522 min⁻¹ | Pseudo-first-order | [4] |
| Photodegradation (UV-LED/PMS) | Aqueous Solution | Not Specified | 0.0437 min⁻¹ | Pseudo-first-order | [4] |
| Photodegradation (UV-LED/chlorine) | Aqueous Solution | Not Specified | 0.0523 min⁻¹ | Pseudo-first-order | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for forced degradation studies on chloramphenicol, which can be adapted for this compound.
Protocol 1: Forced Degradation of Chloramphenicol in Ear Drops[1]
-
Sample Preparation: Place 0.5 mL of chloramphenicol ear drops into a 50 mL measuring flask and add 50% ethanol (B145695) to the mark. Transfer 15 mL of this solution to another 50 mL measuring flask and add ethanol to the mark to achieve a final sample concentration of 30 µg/mL.
-
Degradation Conditions:
-
Acidic: To 5 mL of the sample solution in a test tube, add 1 mL of 0.1 N HCl and heat at 80°C for 2 hours.
-
Alkaline: To 5 mL of the sample solution in a test tube, add 1 mL of 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative: To 5 mL of the sample solution in a test tube, add 1 mL of 30% H₂O₂.
-
Thermal: Heat 5 mL of the sample solution at 90°C for 4 hours.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the extent of degradation.
Protocol 2: Stability-Indicating HPLC Method for Chloramphenicol and its Degradation Product[5]
-
Chromatographic Conditions:
-
Column: C18 column (250 mm, 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile - phosphate (B84403) buffer (pH 4.0; 0.05 M) (30:70, v/v).
-
Flow Rate: 1 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Add 2 mL of 2 M HCl to 5 mL of the stock solution and keep at 70°C for about 3 hours.
-
Alkaline Hydrolysis: Add 1 mL of 0.1 M NaOH to 5 mL of the stock solution and keep at 70°C for about 60 minutes.
-
Oxidative Degradation: Add 3 mL of 3% H₂O₂ to 5 mL of the stock solution and keep at 70°C for about 3 hours.
-
Thermal Degradation: Keep 5 mL of the stock solution at 70°C for 3 hours.
-
-
Sample Analysis: Inject the prepared samples into the HPLC system and quantify the parent drug and its degradation products.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of chloramphenicol and a general workflow for conducting forced degradation studies.
Caption: Degradation pathways of this compound.
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products [mdpi.com]
Methodological & Application
Protocol for the Preparation of Chloramphenicol Stock Solution for Bacterial Selection
Chloramphenicol (B1208) is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[2][3][4] It achieves this by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of protein elongation.[2][3][4] In molecular biology, it is a common selective agent for the propagation of plasmids that carry a chloramphenicol resistance gene, most often the chloramphenicol acetyltransferase (cat) gene.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of chloramphenicol stock solutions.
Table 1: Properties of Chloramphenicol
| Property | Value |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ |
| Molecular Weight | 323.13 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Solubility in Ethanol (B145695) | 50 mg/mL[2][4] |
| Solubility in Water | 2.5 mg/mL[4][5] |
| Storage of Powder | 2°C–8°C |
| Storage of Stock Solution | -20°C[6][7] |
Table 2: Recommended Concentrations for Chloramphenicol Stock and Working Solutions
| Solution | Recommended Concentration | Solvent |
| Stock Solution | 25-34 mg/mL[6] | 100% Ethanol[6] |
| Stock Solution | 34 mg/mL | 70% Ethanol[7] |
| Stock Solution | 7.5 mg/mL | 50% Ethanol[8] |
| Working Concentration | 10-20 µg/mL (for bacterial selection)[2][4] | Bacterial Growth Media |
| Working Concentration | up to 170 µg/mL (for plasmid amplification)[6] | Bacterial Growth Media |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL in 100% Ethanol)
This protocol describes the preparation of a 25 mg/mL chloramphenicol stock solution in 100% ethanol.
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile, light-protected conical tube or vial (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe (optional, as 100% ethanol is a sterilizing agent)
-
Analytical balance
-
Weighing paper
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 250 mg of chloramphenicol powder.
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of 100% ethanol to the tube.
-
Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.
-
(Optional but recommended) For an additional measure of sterility, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[9]
Protocol 2: Preparation of LB Agar (B569324) Plates with Chloramphenicol
This protocol details the preparation of Luria-Bertani (LB) agar plates containing chloramphenicol for the selection of transformed bacteria.
Materials:
-
LB agar powder (or individual components: tryptone, yeast extract, NaCl, agar)
-
Distilled or deionized water
-
Autoclave
-
Water bath set to 50-55°C
-
Chloramphenicol stock solution (from Protocol 1)
-
Sterile petri dishes
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions. A standard formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.
-
Sterilize the LB agar solution by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, cool the molten agar in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its degradation.
-
Add the appropriate volume of the chloramphenicol stock solution to the cooled agar to achieve the desired final concentration (e.g., for a final concentration of 25 µg/mL in 1 L of agar, add 1 mL of a 25 mg/mL stock solution).
-
Gently swirl the flask to ensure the antibiotic is mixed evenly throughout the medium. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates in a sealed bag at 4°C, protected from light. The plates are stable for at least 30 days when stored properly.
Visualizations
Caption: Workflow for preparing chloramphenicol stock solution.
Caption: Chloramphenicol's mechanism of action.
References
Application Notes and Protocols for Plasmid Maintenance in Low-Copy-Number Vectors Using Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable maintenance of low-copy-number plasmids is crucial for various applications in molecular biology, biotechnology, and drug development, including protein expression, metabolic engineering, and DNA vaccine production. While high-copy-number plasmids often exhibit good stability, low-copy-number vectors can be prone to loss during cell division, leading to experimental variability and reduced product yields. Antibiotic selection is the most common method to ensure plasmid retention. Chloramphenicol (B1208) is a bacteriostatic antibiotic that is frequently used for this purpose.
These application notes provide a comprehensive guide to using chloramphenicol for the maintenance of low-copy-number plasmids in bacterial cultures. The document outlines the mechanism of action, protocols for use, and methods for quantifying plasmid stability.
Note on Chloramphenicol Stearate (B1226849):
The user's query specifically mentioned chloramphenicol stearate. It is important to clarify that this compound is a prodrug of chloramphenicol, meaning it is an ester that must be hydrolyzed to release the active chloramphenicol molecule.[1] This hydrolysis typically occurs in the small intestine by pancreatic lipases.[1] Due to its poor solubility in water and the requirement for enzymatic activation, this compound is not typically used for preparing selective growth media in microbiology. The standard and recommended compound for this application is chloramphenicol base , which is soluble in ethanol (B145695) and readily active in bacterial cultures.[2][3] Therefore, all protocols and recommendations in this document refer to the use of chloramphenicol base.
Mechanism of Action and Resistance
Chloramphenicol's Mode of Action
Chloramphenicol inhibits bacterial growth by targeting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[4] This binding action prevents the formation of peptide bonds between amino acids, thereby halting protein elongation and, consequently, bacterial replication.[4]
The Chloramphenicol Resistance Mechanism
Bacterial resistance to chloramphenicol is most commonly conferred by the enzyme Chloramphenicol Acetyltransferase (CAT) . The gene encoding this enzyme, cat, is often carried on plasmids. The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol.[5] This acetylation chemically modifies the chloramphenicol molecule, preventing it from binding to the 50S ribosomal subunit.[6] As a result, protein synthesis can proceed normally in bacteria expressing the CAT enzyme, allowing them to grow in the presence of chloramphenicol.
Data Presentation: Plasmid Stability with Chloramphenicol Selection
The stability of a low-copy-number plasmid is often expressed as the plasmid loss rate per generation. This rate can be influenced by the specific plasmid, the E. coli host strain, and the culture conditions. The following table summarizes representative data on the stability of low-copy-number plasmids.
| Plasmid | Host Strain | Selection | Plasmid Loss Rate (per cell per generation) | Reference |
| par- mini-R1 | E. coli | None | ~10-3 | [7] |
| par- mini-R1 | E. coli | Chloramphenicol | Significantly lower than without selection (enriches for plasmid-containing cells) | General Knowledge |
| pSC101 derivative | E. coli | None | Variable, can be high | [7] |
| pSC101 derivative | E. coli | Chloramphenicol | Significantly lower than without selection | General Knowledge |
Note: Quantitative data on plasmid loss rates under continuous chloramphenicol selection is often focused on the effectiveness of the selection rather than the intrinsic loss rate. The primary function of the antibiotic is to eliminate plasmid-free cells from the population, thus maintaining a culture of predominantly plasmid-bearing cells.
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
This protocol describes the preparation of a 25 mg/mL stock solution of chloramphenicol in ethanol.
Materials:
-
Chloramphenicol powder (base form)
-
100% Ethanol
-
Sterile, light-blocking conical tube (e.g., 15 mL or 50 mL amber tube)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 250 mg of chloramphenicol powder.
-
Dissolving: Transfer the powder to the sterile, light-blocking conical tube. Add 10 mL of 100% ethanol.
-
Mixing: Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.
-
Sterilization: For optimal sterility, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-blocking tube.
-
Storage: Store the stock solution at -20°C. Chloramphenicol solutions are stable for several months when stored properly.
Protocol 2: Plasmid Maintenance in Liquid Culture
This protocol outlines the use of chloramphenicol for maintaining a low-copy-number plasmid in a liquid bacterial culture.
Materials:
-
Sterile growth medium (e.g., LB, TB)
-
Chloramphenicol stock solution (25 mg/mL)
-
E. coli strain harboring the low-copy-number plasmid with a cat resistance gene
-
Incubator shaker
Procedure:
-
Media Preparation: Prepare the desired volume of sterile growth medium. Allow it to cool to room temperature after autoclaving.
-
Antibiotic Addition: Add the chloramphenicol stock solution to the cooled medium to the desired final concentration. For routine plasmid maintenance of low-copy-number vectors, a final concentration of 12.5-25 µg/mL is commonly used.
-
Example: To achieve a final concentration of 25 µg/mL in 100 mL of media, add 100 µL of the 25 mg/mL stock solution.
-
-
Inoculation: Inoculate the medium with a single colony of the E. coli strain from a freshly streaked selective plate.
-
Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for the desired period (typically 12-18 hours).
Protocol 3: Quantitative Analysis of Plasmid Stability (Fluctuation Test)
This protocol is adapted from established methods for measuring plasmid loss rates and utilizes chloramphenicol as a counter-selective agent to identify cells that have lost the plasmid of interest (which should carry a different resistance marker for initial selection).[7] This method is suitable for plasmids that do not carry the chloramphenicol resistance gene.
Materials:
-
E. coli strain containing the low-copy-number plasmid (with a non-chloramphenicol resistance marker, e.g., ampicillin (B1664943) resistance)
-
Growth medium without antibiotics
-
Growth medium with the selective antibiotic for the plasmid (e.g., ampicillin)
-
Growth medium with chloramphenicol (e.g., 60 µg/mL)[7]
-
96-well microplates
-
Plate reader (optional, for OD measurements)
-
Incubator
Experimental Workflow:
Procedure:
-
Initial Culture: Inoculate a single colony of the E. coli strain harboring the plasmid into a liquid medium containing the appropriate selective antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
-
Dilution: Perform a large dilution (e.g., 10⁸-fold) of the overnight culture into a non-selective medium. This ensures that most of the resulting populations in the microplate will be clonal.
-
Plating: Aliquot the diluted culture into the wells of a 96-well plate (e.g., 100 µL per well).
-
Growth Phase: Incubate the plate at 37°C with vigorous shaking for a defined period to allow for several generations of growth in the absence of selection.
-
Population Measurement: From a subset of the wells, determine the average final population size (N) by plating serial dilutions on non-selective agar (B569324) plates and counting colonies.
-
Counter-selection: To the remaining wells, add a concentrated solution of chloramphenicol to achieve a final concentration that inhibits the growth of the original plasmid-containing cells (e.g., 60 µg/mL).[7]
-
Final Incubation: Incubate the plate overnight at 37°C with shaking.
-
Data Collection: Record the number of wells that show turbidity (growth). Growth indicates that a plasmid loss event occurred during the initial growth phase, and the resulting plasmid-free cells were able to grow in the presence of chloramphenicol. Also, record the number of clear wells.
-
Calculation of Plasmid Loss Rate: The plasmid loss rate (μ) can be calculated using the following formula, based on the Poisson distribution: μ = -ln(P₀) / N Where:
-
P₀ is the proportion of clear wells (wells with no growth).
-
N is the average final population size before the addition of chloramphenicol.
-
Conclusion
The use of chloramphenicol as a selective agent is a robust and effective method for maintaining low-copy-number plasmids in bacterial cultures. By understanding the mechanism of action and employing appropriate protocols, researchers can ensure the stability of their plasmid constructs, leading to more reliable and reproducible experimental outcomes. The quantitative methods described herein also provide a framework for assessing the inherent stability of novel plasmid vectors, which is critical for their development and application in research and industry.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uamh.ca [uamh.ca]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. New quantitative methods for measuring plasmid loss rates reveal unexpected stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Use of Chloramphenicol in LB Agar Plates
Introduction: Chloramphenicol (B1208) vs. Chloramphenicol Stearate (B1226849) for Bacterial Selection
These application notes provide detailed protocols for the use of chloramphenicol in Luria-Bertani (LB) agar (B569324) plates for the selection of transformed bacteria. It is critical to distinguish between chloramphenicol and its ester prodrug, chloramphenicol stearate.
Chloramphenicol is the active antibiotic used in microbiological laboratories for selecting bacteria, particularly E. coli, that carry a resistance gene (commonly cat). It is sparingly soluble in water but readily soluble in ethanol (B145695), which is the standard solvent for preparing stock solutions.
This compound, on the other hand, is a tasteless prodrug of chloramphenicol designed for oral administration in medicine. It is practically insoluble in water and requires enzymatic hydrolysis in the gastrointestinal tract (in vivo) to release the active chloramphenicol. Due to its insolubility in aqueous media, This compound is not suitable for use in preparing LB agar plates for bacterial selection. The active antibiotic would not be available in the agar to exert its selective pressure. Therefore, all subsequent protocols will refer to the use of chloramphenicol base.
Mechanism of Action
Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation. The chloramphenicol acetyltransferase (cat) gene confers resistance by producing an enzyme that acetylates chloramphenicol, rendering it unable to bind to the ribosome.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of chloramphenicol in LB agar plates.
Table 1: Stock and Working Concentrations of Chloramphenicol
| Parameter | Value | Solvent | Notes |
| Stock Solution Concentration | 25 mg/mL to 34 mg/mL | 100% Ethanol | Prepare in a sterile, light-protected container. |
| Working Concentration (High-copy plasmids) | 25 µg/mL | - | For plasmids with high copy numbers (e.g., pUC vectors). |
| Working Concentration (Low-copy plasmids) | 12.5 µg/mL | - | For plasmids with low copy numbers (e.g., pBR322). |
| Dilution Factor (from 25 mg/mL stock) | 1:1000 | LB Agar | For achieving a final concentration of 25 µg/mL. |
Table 2: Storage and Stability
| Solution | Storage Temperature | Shelf Life | Container |
| Chloramphenicol Stock Solution | -20°C | Up to 1 year | Sterile, light-protected tube |
| Chloramphenicol LB Agar Plates | 4°C | 1-2 months | Sealed plastic bags, protected from light |
Experimental Protocols
Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile, light-protected 15 mL or 50 mL conical tube
-
Vortex mixer
Procedure:
-
Weigh out 250 mg of chloramphenicol powder.
-
Transfer the powder to a sterile, light-protected conical tube.
-
Add 10 mL of 100% ethanol to the tube.
-
Vortex thoroughly until the chloramphenicol is completely dissolved.
-
Store the stock solution at -20°C.
Preparation of Chloramphenicol LB Agar Plates (25 µg/mL)
Materials:
-
LB agar powder
-
Deionized water
-
Autoclave
-
50-60°C water bath
-
Chloramphenicol stock solution (25 mg/mL)
-
Sterile petri dishes
-
Sterile 1 L bottle or flask
Procedure:
-
Prepare 1 L of LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder in 1 L of deionized water).
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
Allow the autoclaved LB agar to cool to 50-55°C in a water bath. It is crucial that the agar is cool enough to not degrade the antibiotic, but still molten for pouring.
-
In a sterile environment (e.g., a laminar flow hood), add 1 mL of the 25 mg/mL chloramphenicol stock solution to the 1 L of cooled LB agar. This achieves a final concentration of 25 µg/mL.
-
Gently swirl the bottle to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the chloramphenicol-containing LB agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, label the plates and store them inverted at 4°C in a sealed plastic bag, protected from light.
Diagrams and Workflows
Caption: Logical diagram illustrating why this compound is unsuitable for LB agar.
Caption: Workflow for preparing chloramphenicol LB agar plates.
Application Note: A Robust HPLC Method for the Quantification of Chloramphenicol Stearate in Culture Media
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the lipophilic antibiotic, chloramphenicol (B1208) stearate (B1226849), in complex biological matrices such as culture media. Due to its high lipophilicity (LogP ≈ 7.83), a gradient elution strategy is employed to ensure adequate retention and sharp peak shapes.[1] The method is also capable of simultaneously separating chloramphenicol stearate from its active metabolite, chloramphenicol, which may be present due to hydrolysis. Sample preparation involves a straightforward liquid-liquid extraction (LLE) protocol designed to efficiently extract the analyte while minimizing matrix interference. This method is suitable for researchers in drug metabolism, pharmacokinetics, and microbiology requiring accurate quantification of this compound.
Introduction
Chloramphenicol is a broad-spectrum antibiotic, but its use is limited due to potential toxicity.[2] Prodrugs, such as this compound, have been developed to modify its pharmacokinetic properties. As an ester, this compound is significantly more lipophilic than the parent compound.[1] Accurate quantification of this prodrug in biological fluids like culture media is crucial for studying its stability, delivery, and efficacy. The inherent complexity of culture media necessitates a robust analytical method with effective sample cleanup to ensure accurate and reproducible results. This RP-HPLC method provides a reliable tool for these investigations.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Chloramphenicol reference standard (>98% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Culture media (e.g., RPMI-1640, DMEM)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is necessary to elute the highly lipophilic this compound while also separating it from the more polar chloramphenicol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
Preparation of Standard and Sample Solutions
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and chloramphenicol reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C.[3]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (50:50 A:B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation from Culture Media (Liquid-Liquid Extraction):
-
To 1 mL of the culture media sample in a centrifuge tube, add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase (50:50 A:B).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
This HPLC method was developed to provide a robust and reliable means of quantifying this compound in culture media. The use of a C18 column and a gradient elution with acetonitrile and water, both acidified with formic acid, allows for excellent separation and peak shape for the highly lipophilic this compound. The formic acid in the mobile phase improves peak symmetry and ensures the analyte is in a single ionic form.[1]
The liquid-liquid extraction with ethyl acetate provides a clean extract, minimizing interference from proteins, salts, and other components of the culture medium. The method's performance should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] The validation would include assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Method Validation Summary
The following tables summarize the expected quantitative data from a full method validation.
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.03 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.1 µg/mL |
Table 1: Linearity and Sensitivity
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 0.3 | 95 - 105% | < 5% |
| Mid QC | 10 | 97 - 103% | < 3% |
| High QC | 80 | 98 - 102% | < 2% |
Table 2: Accuracy and Precision
Chromatographic Performance
Under the specified conditions, a baseline separation of chloramphenicol and this compound is achieved. The expected retention time for chloramphenicol is approximately 4-6 minutes, while the highly retained this compound is expected to elute at approximately 15-20 minutes. The gradient elution ensures that this compound is eluted with a reasonable peak width and symmetry.
Conclusion
The described RP-HPLC method is a reliable and sensitive approach for the quantification of this compound in culture media. The method demonstrates good separation from the parent compound, chloramphenicol, and the sample preparation technique is effective in minimizing matrix effects. This application note provides a solid foundation for researchers requiring accurate determination of this lipophilic prodrug in a complex biological matrix.
Visual Protocols
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships in method development for this compound.
References
Application of Chloramphenicol Acetyltransferase (CAT) as a Selectable Marker for Generating Stable Mammalian Cell Lines
Application Notes
The generation of stable mammalian cell lines, which continuously express a foreign gene, is a cornerstone of modern biological research and pharmaceutical development. A key component of this process is the use of a selectable marker, which allows for the identification and isolation of cells that have successfully integrated the gene of interest into their genome. The bacterial enzyme Chloramphenicol (B1208) Acetyltransferase (CAT) serves as an effective selectable marker in conjunction with the antibiotic chloramphenicol.
Principle of CAT-Based Selection
The mechanism of selection relies on the detoxification of chloramphenicol by the CAT enzyme.[1][2] Chloramphenicol is an antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. In mammalian cells, it primarily targets mitochondrial protein synthesis, which can lead to cell death at high concentrations.[3][4][5]
The CAT enzyme, derived from bacteria, catalyzes the transfer of an acetyl group from acetyl-coenzyme A to chloramphenicol.[1][6] This acetylation prevents chloramphenicol from binding to ribosomes, thereby neutralizing its toxic effects.[1] Mammalian cells do not naturally express the CAT gene. Therefore, by introducing a plasmid vector containing both the gene of interest and the CAT gene, only the cells that have successfully integrated this vector into their genome will express the CAT enzyme, survive, and proliferate in the presence of chloramphenicol.
Advantages and Considerations
The CAT/chloramphenicol system offers a viable alternative to more commonly used selectable markers like neomycin (G418), puromycin, and hygromycin B.[7] It can be particularly useful in situations where other resistance markers are already in use within a cell line, allowing for the introduction of additional transgenes.
However, it is crucial to determine the optimal concentration of chloramphenicol for each cell line through a dose-response experiment, often referred to as a "kill curve." This ensures effective selection of transfected cells with minimal off-target effects.[8] While chloramphenicol stearate (B1226849) is a prodrug of chloramphenicol, in cell culture applications, chloramphenicol is directly used in the selection medium.
Experimental Protocols
The following protocols provide a general framework for generating stable mammalian cell lines using the CAT selectable marker.
Determination of Optimal Chloramphenicol Concentration (Kill Curve)
Objective: To determine the minimum concentration of chloramphenicol required to kill non-transfected cells within a specific timeframe.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Chloramphenicol stock solution (e.g., 10-50 mg/mL in ethanol)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Protocol:
-
Seed the cells in a multi-well plate at a low density (e.g., 20-30% confluency) and allow them to attach overnight.
-
Prepare a series of dilutions of chloramphenicol in complete culture medium. A typical starting range for mammalian cells is 10-200 µg/mL.[3][4]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of chloramphenicol. Include a no-antibiotic control.
-
Incubate the cells and monitor their viability daily for 7-10 days.
-
Observe the lowest concentration of chloramphenicol that results in complete cell death within the desired timeframe (typically 7 days). This concentration will be used for selecting stable transfectants.
Transfection and Selection of Stable Cell Lines
Objective: To introduce the expression vector containing the gene of interest and the CAT selectable marker into the mammalian cells and select for stably transfected cells.
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the gene of interest and the CAT gene
-
Transfection reagent suitable for the chosen cell line
-
Complete cell culture medium
-
Selection medium (complete culture medium containing the predetermined optimal concentration of chloramphenicol)
Protocol:
-
One day prior to transfection, seed the cells in a culture dish so that they reach 70-90% confluency on the day of transfection.
-
Transfect the cells with the expression vector using the chosen transfection method according to the manufacturer's instructions.
-
48 hours post-transfection, passage the cells at a low density (e.g., 1:10 or 1:20 dilution) into fresh culture dishes containing the selection medium.[8]
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.[9]
-
Monitor the cells for the formation of resistant colonies, which typically appear within 1-3 weeks.
Isolation and Expansion of Clonal Cell Lines
Objective: To isolate single colonies of stably transfected cells and expand them to generate a clonal cell line.
Materials:
-
Cloning cylinders or sterile pipette tips
-
Trypsin-EDTA solution
-
Multi-well plates (e.g., 24-well or 96-well)
-
Selection medium
Protocol:
-
Once visible colonies have formed, wash the culture dish with sterile PBS.
-
Isolate individual colonies using one of the following methods:
-
Cloning Cylinders: Place a cloning cylinder coated with sterile grease around a single, well-isolated colony. Add a small volume of trypsin-EDTA to the cylinder and incubate until the cells detach. Resuspend the cells in selection medium and transfer them to a well of a multi-well plate.
-
Pipette Tip: Gently scrape a single colony with a sterile pipette tip and transfer the cells into a well of a multi-well plate containing selection medium.
-
-
Expand the isolated clones in selection medium, passaging them to larger culture vessels as they grow.[9]
-
Once a sufficient number of cells are obtained, they can be cryopreserved and further characterized for the expression of the gene of interest.
Quantitative Data Summary
The following table summarizes conceptual quantitative parameters relevant to the generation of stable cell lines using chloramphenicol selection. Actual values will vary significantly depending on the cell line, vector, and experimental conditions.
| Parameter | Typical Range | Factors Influencing Outcome |
| Optimal Chloramphenicol Concentration | 10 - 200 µg/mL | Cell line sensitivity, metabolic rate |
| Time to Form Resistant Colonies | 1 - 3 weeks | Cell proliferation rate, transfection efficiency |
| Selection Efficiency | 0.1 - 5% | Transfection efficiency, vector integration rate |
| Stability of Expression | > 20 passages | Site of genomic integration, gene silencing |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating stable mammalian cell lines using CAT selection.
Caption: Mechanism of Chloramphenicol Acetyltransferase (CAT) based selection.
References
- 1. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Selection of mammalian cells resistant to a chloramphenicol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of mammalian cells resistant to a chloramphenicol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. abo.com.pl [abo.com.pl]
Application Notes and Protocols for Chloramphenicol Acetyltransferase (CAT) Assay in Reporter Gene Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chloramphenicol (B1208) Acetyltransferase (CAT) assay is a highly sensitive and widely adopted method for quantifying the activity of promoters and enhancers in reporter gene studies.[1] In this system, the regulatory DNA sequence of interest is cloned upstream of the bacterial CAT gene. Since the CAT gene is absent in mammalian cells, its expression is directly proportional to the transcriptional activity of the cloned regulatory element.[1] The CAT enzyme functions by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to chloramphenicol.[1] The quantification of this enzymatic activity provides a reliable measure of gene expression and promoter strength.[1]
Principle of the CAT Assay
The core principle of the CAT assay lies in the enzymatic acetylation of chloramphenicol by the CAT enzyme.[1] Cell lysates from transfected cells, which presumably contain the expressed CAT enzyme, are incubated with radiolabeled chloramphenicol (e.g., [¹⁴C]chloramphenicol) and acetyl-CoA. The CAT enzyme catalyzes the transfer of an acetyl group to chloramphenicol, converting the polar radiolabeled substrate into nonpolar acetylated forms.[1] These acetylated products can then be separated from the unreacted substrate and quantified to determine the level of reporter gene expression.[1]
Signaling Pathway and Experimental Workflow
Reporter Gene Activation and CAT Expression
Caption: Signaling pathway leading to CAT reporter gene expression.
General Experimental Workflow of the CAT Assay
Caption: General workflow of the CAT assay experiment.
Experimental Protocols
Two primary methods are commonly used for the CAT assay: the classical thin-layer chromatography (TLC) based method and the more rapid phase-extraction method.
Protocol 1: Classical CAT Assay with Thin-Layer Chromatography (TLC)
This method involves the physical separation of acetylated and unacetylated chloramphenicol forms on a TLC plate followed by autoradiography or phosphorimaging.[2]
1. Preparation of Cell Lysates
-
After 24-48 hours of transfection, wash the cultured cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Harvest the cells by scraping them into a microcentrifuge tube.[1]
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.[1]
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 0.25 M Tris-HCl (pH 7.8).[1]
-
Lyse the cells by performing three cycles of freezing in a dry ice/ethanol bath followed by thawing at 37°C.[1]
-
Optional but Recommended: To inactivate endogenous deacetylases that can interfere with the assay, heat the lysate at 60-65°C for 10 minutes.[1][3] The CAT enzyme is heat-stable.[1][3]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (cell extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize CAT activity later.[1]
2. CAT Enzyme Reaction
| Component | Volume/Amount | Final Concentration |
| Cell Lysate | 1-50 µL (normalized protein) | Variable |
| [¹⁴C]Chloramphenicol (0.25 µCi) | 1 µL | ~1.5 µM |
| Acetyl-CoA (4 mM) | 20 µL | ~0.5 mM |
| 1 M Tris-HCl (pH 7.8) | 70 µL | ~0.25 M |
| Nuclease-free Water | Up to 150 µL | - |
| Total Volume | 150 µL |
-
Set up the reaction mixture in a microcentrifuge tube as detailed in the table above.
-
Incubate the reaction at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically based on the strength of the promoter.[1]
3. Extraction and Separation
-
Stop the reaction by adding 500 µL of ice-cold ethyl acetate (B1210297).[1]
-
Vortex the tube vigorously for 30 seconds to extract the chloramphenicol and its acetylated forms into the organic phase.[1]
-
Centrifuge at 12,000 x g for 5 minutes.[1]
-
Carefully transfer the upper organic phase (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness in a vacuum centrifuge.
-
Resuspend the dried pellet in 20-30 µL of ethyl acetate.
-
Spot the entire sample onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in a chromatography tank containing a 95:5 (v/v) mixture of chloroform (B151607) and methanol (B129727).[4]
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and allow it to air dry.
4. Quantification
-
Expose the TLC plate to X-ray film (autoradiography) or a phosphorimager screen.[2][4]
-
Quantify the spots corresponding to unacetylated and acetylated [¹⁴C]chloramphenicol using densitometry or phosphorimaging software.[2]
-
Calculate the percentage of chloramphenicol conversion to its acetylated forms.
Protocol 2: Rapid Phase-Extraction CAT Assay
This method is faster as it bypasses the need for TLC and relies on the differential solubility of the radiolabeled substrate and product for quantification by liquid scintillation counting.[1]
1. Preparation of Cell Lysates
Follow Step 1 from Protocol 1.
2. CAT Enzyme Reaction in Scintillation Vial
| Component | Volume/Amount |
| Cell Extract or CAT Enzyme Standard | 50 µL |
| Premix (1.25 mM Chloramphenicol in 100 mM Tris-HCl, pH 7.8) | 200 µL |
| Radiolabeled Acetyl-CoA (e.g., 0.1 µCi of [¹⁴C]Acetyl-CoA) | Variable |
-
In a 7 mL glass scintillation vial, add 50 µL of the cell extract.[1][5]
-
Initiate the reaction by adding the radiolabeled acetyl-CoA.[1][5]
-
Immediately and gently, overlay the aqueous reaction mixture with 5 mL of a water-immiscible scintillation cocktail. Do not mix. [1][5]
3. Quantification
-
Place the vials directly into a liquid scintillation counter.[1]
-
Count the vials at regular intervals (e.g., every 30-60 minutes).[1]
-
The acetylated, nonpolar product will diffuse into the organic scintillation cocktail, leading to an increase in counts per minute (cpm).[5]
-
The rate of increase in cpm is directly proportional to the CAT enzyme activity.[1]
Data Presentation and Analysis
Quantitative data should be organized for clear comparison. It is crucial to include proper controls for accurate interpretation.
Experimental Controls
| Control Type | Description | Expected Outcome |
| Positive Control | Cells transfected with a vector containing a strong constitutive promoter (e.g., SV40) driving CAT expression. | High CAT activity. |
| Negative Control | Mock-transfected cells (no DNA) or cells transfected with a promoterless CAT vector.[1] | No or minimal CAT activity.[1] |
| Transfection Efficiency Control | Co-transfection with a plasmid expressing a different reporter gene (e.g., β-galactosidase or luciferase) under a constitutive promoter. | Used to normalize for variations in transfection efficiency. |
Sample Data Table
| Sample | Protein Conc. (µg/µL) | % Acetylated Chloramphenicol | Normalized CAT Activity |
| Mock Transfection | 2.5 | 0.5 | 0.2 |
| Promoterless Vector | 2.3 | 0.8 | 0.35 |
| Promoter X + CAT | 2.6 | 25.4 | 9.77 |
| Promoter Y + CAT | 2.4 | 15.2 | 6.33 |
| Positive Control (SV40) | 2.5 | 60.1 | 24.04 |
Normalized CAT Activity = (% Acetylated Chloramphenicol) / (Protein Concentration)
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background | Endogenous interfering enzymes (deacetylases).[3][6] | Heat-inactivate the cell lysate at 65°C for 10 minutes before the reaction.[6] |
| Contaminated reagents. | Prepare fresh buffers and solutions.[6] | |
| Low or No Signal | Incomplete cell lysis. | Ensure complete lysis by optimizing the freeze-thaw cycles or using a different lysis buffer.[6] |
| Low transfection efficiency. | Optimize transfection protocol and include a transfection efficiency control. | |
| Streaking on TLC Plate | Sample overload. | Dilute the sample before spotting it on the TLC plate.[6] |
| Inappropriate solvent system. | Adjust the ratio of chloroform and methanol in the mobile phase.[6] |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the CAT assay.
References
Application Notes and Protocols: Chloramphenicol Stearate in Anaerobic Bacteriology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloramphenicol (B1208) and its prodrug, chloramphenicol stearate (B1226849), in the context of anaerobic bacteriology research. Detailed protocols for the preparation of stock solutions and the determination of antimicrobial susceptibility are also included.
Introduction to Chloramphenicol and Chloramphenicol Stearate
Chloramphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[2] This bacteriostatic action makes it a valuable tool in both clinical and research settings.[2]
This compound is a prodrug of chloramphenicol, meaning it is an inactive compound that is converted into the active form, chloramphenicol, within the body through hydrolysis. In the context of in vitro anaerobic bacteriology research, it is typically more direct and common to use the active form, chloramphenicol, to ensure accurate and reproducible results.
Data Presentation: Antimicrobial Susceptibility of Anaerobic Bacteria to Chloramphenicol
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chloramphenicol against several clinically significant anaerobic bacteria. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism.
| Anaerobic Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 4 | 8 | ≤8 |
| Clostridium perfringens | 1.50 | - | - |
| Fusobacterium nucleatum | - | - | All isolates susceptible |
| Prevotella melaninogenica | - | - | All isolates susceptible |
| Peptostreptococcus anaerobius | - | - | All isolates showed excellent activity |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
This protocol details the preparation of a chloramphenicol stock solution for use in anaerobic bacteriology research. Given that this compound is soluble in DMSO, a similar protocol can be adapted, though direct use of chloramphenicol is more common for in vitro studies.[3]
Materials:
-
Chloramphenicol powder
-
Ethanol (B145695) (100%) or Dimethyl Sulfoxide (DMSO)[4][5]
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for use with solvents other than 100% ethanol)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of chloramphenicol powder. For a 25 mg/mL stock solution, weigh 250 mg of chloramphenicol.
-
Dissolving: Aseptically transfer the powder to a sterile conical tube. Add the appropriate volume of solvent. For a 25 mg/mL stock, add 10 mL of 100% ethanol or DMSO.[4]
-
Mixing: Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.
-
Sterilization: If using a solvent other than 100% ethanol, the stock solution can be filter-sterilized using a 0.22 µm syringe filter into a sterile container. Note that 100% ethanol is a sterilizing agent itself.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes. Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Anaerobic Bacteria
This protocol outlines the broth microdilution method for determining the MIC of chloramphenicol against anaerobic bacteria.
Materials:
-
Anaerobic broth medium (e.g., Schaedler broth, Brucella broth supplemented with hemin (B1673052) and vitamin K1)[6]
-
Sterile 96-well microtiter plates
-
Chloramphenicol stock solution (prepared as in Protocol 1)
-
Anaerobic bacterial culture grown to a specific turbidity (e.g., 0.5 McFarland standard)
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the chloramphenicol stock solution in the anaerobic broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only).
-
-
Inoculum Preparation:
-
From a fresh culture of the anaerobic bacterium on an appropriate agar (B569324) plate, suspend several colonies in the anaerobic broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum in the anaerobic broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Place the inoculated microtiter plate into an anaerobic environment (e.g., an anaerobic chamber or a GasPak™ jar).
-
Incubate at 35-37°C for 48 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of chloramphenicol at which there is no visible growth.
-
Visualizations
Caption: Logical relationship of this compound to its active form and mechanism of action.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Effect of antibiotics on toxin production and viability of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Trends of the Bacteroides fragilis Group over a 10-Year Period, 1997 to 2006, in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Automated Liquid Handling of Chloramphenicol Stearate for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) stearate (B1226849), the stearic acid ester of the broad-spectrum antibiotic chloramphenicol, is a compound of interest in various stages of drug development and research.[1][2][3] Its poor aqueous solubility presents significant challenges for incorporation into high-throughput screening (HTS) workflows that rely on automated liquid handling systems. This application note provides a detailed protocol and best practices for the successful integration of chloramphenicol stearate into automated liquid handling platforms, ensuring accurate and precise dispensing for reliable downstream applications.
Automated liquid handling systems are crucial for the efficiency and reproducibility of drug discovery processes, including high-throughput screening and preclinical research.[4][5][6] However, compounds with challenging physical properties, such as low solubility and high viscosity, require optimized protocols to prevent issues like precipitation, inaccurate dispensing, and system clogging.[7][8][9][10] This document outlines a generalized methodology for preparing and handling this compound solutions with automated liquid handlers, based on best practices for poorly soluble and viscous compounds.
Materials and Methods
Materials
-
This compound (solid powder)[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Automated Liquid Handler (e.g., Hamilton, Tecan, Beckman Coulter, etc.)
-
Acoustic-based dispenser (optional, for low volume transfers)
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96-well or 384-well microplates
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Reagent reservoirs
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Pipette tips (low retention recommended)
Experimental Protocols
1. Stock Solution Preparation
Due to its lipophilic nature, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1]
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes to ensure complete dissolution. Gentle heating (30-37°C) may be applied to aid dissolution, but stability at elevated temperatures should be considered.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at a low speed to pellet any remaining solids and transfer the supernatant to a new tube.
-
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
2. Working Solution Preparation and Serial Dilutions
-
Objective: To prepare assay-ready working solutions and perform serial dilutions using an automated liquid handler.
-
Procedure:
-
Equilibrate the this compound stock solution to room temperature.
-
Prime the automated liquid handler with DMSO to pre-wet the tubing and tips, which can improve dispensing accuracy.
-
Transfer the required volume of the stock solution to a reagent reservoir or a designated well in a source plate.
-
Program the liquid handler to perform serial dilutions in the desired microplate format (e.g., 96-well or 384-well).
-
Use a multi-dispense function to add the diluent (e.g., assay buffer with a low percentage of DMSO) to the dilution plate first.
-
Transfer the this compound solution to the first well of each dilution series and perform mixing.
-
Execute the serial dilution protocol, ensuring adequate mixing at each step to maintain homogeneity.
-
3. Optimization of Liquid Handling Parameters
The successful automated handling of this compound solutions, which may be more viscous than aqueous solutions, requires optimization of liquid handling parameters to ensure accuracy and precision.[7][8][9][10][11]
-
Aspiration and Dispense Speeds:
-
Aspiration: Use a slower aspiration speed to prevent air bubble formation and ensure the correct volume is drawn into the tip.
-
Dispensing: A slower dispense rate is also recommended to ensure all the liquid is expelled from the tip and to prevent splashing.[11]
-
-
Air Gaps:
-
Incorporate leading and trailing air gaps in the pipetting sequence. A leading air gap prevents the solution from being drawn into the pipette head, while a trailing air gap ensures the complete dispensing of the liquid.
-
-
Tip Withdrawal Speed:
-
A slower tip withdrawal speed after both aspiration and dispensing can prevent the formation of droplets on the outside of the tip, which can affect accuracy.[11]
-
-
Tip Touch:
-
Program a tip touch on the wall of the well after dispensing to remove any residual droplets.
-
-
Reverse Pipetting:
-
For more viscous solutions, consider using a reverse pipetting technique where an excess volume is aspirated, and the desired volume is dispensed, leaving a small amount of liquid in the tip.
-
Data Presentation
The following tables represent illustrative data for the performance of an automated liquid handler dispensing a 10 mM solution of this compound in DMSO.
Table 1: Accuracy and Precision of Automated Dispensing
| Target Volume (µL) | Mean Dispensed Volume (µL) | Standard Deviation (µL) | Coefficient of Variation (%CV) | Accuracy (%) |
| 1 | 1.02 | 0.04 | 3.92 | 102 |
| 5 | 5.05 | 0.15 | 2.97 | 101 |
| 10 | 9.98 | 0.25 | 2.51 | 99.8 |
| 50 | 50.1 | 0.95 | 1.90 | 100.2 |
Table 2: Recommended Liquid Handling Parameter Adjustments
| Parameter | Standard Aqueous Setting | Recommended Setting for this compound in DMSO | Rationale |
| Aspiration Rate | 100 µL/s | 50 µL/s | Prevents air bubble formation in viscous solution. |
| Dispense Rate | 150 µL/s | 75 µL/s | Ensures complete and accurate dispensing. |
| Leading Air Gap | 2 µL | 5 µL | Protects pipette mechanism. |
| Trailing Air Gap | 5 µL | 10 µL | Ensures full dispense of the liquid. |
| Tip Withdrawal Speed | 10 mm/s | 5 mm/s | Minimizes droplet formation on the tip exterior. |
| Pipetting Mode | Standard | Reverse Pipetting | Improves accuracy for viscous liquids. |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the key steps for incorporating this compound into an automated liquid handling workflow.
Caption: Automated workflow for this compound.
Mechanism of Action
Chloramphenicol acts by inhibiting bacterial protein synthesis. The following diagram provides a simplified representation of this mechanism.
Caption: Chloramphenicol's mechanism of action.
Discussion and Conclusion
The successful incorporation of poorly soluble compounds like this compound into automated liquid handling workflows is achievable with careful optimization of solvent selection and liquid handling parameters. The use of DMSO as a solvent is a common and effective strategy. However, it is crucial to consider the potential effects of DMSO on downstream assays and to maintain a consistent final concentration of the solvent across all wells of an assay plate.
The optimization of liquid handling parameters, including aspiration/dispense speeds, air gaps, and tip withdrawal speeds, is critical for achieving accurate and precise results.[10][11] The illustrative data presented in this application note highlights the level of performance that can be expected from a properly configured automated liquid handling system.
While this document provides a general framework, it is essential to perform system-specific optimization and validation for each new compound and assay. By following the protocols and best practices outlined in this application note, researchers can confidently integrate this compound and other challenging compounds into their automated drug discovery pipelines, thereby enhancing throughput and data quality.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. Impacts of Liquid Handling on Drug Development Efficiency [microlit.us]
- 6. gilson.com [gilson.com]
- 7. insights.opentrons.com [insights.opentrons.com]
- 8. Optimization of liquid handling parameters for viscous liquid transfers with pipetting robots, a “sticky situation” - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00255A [pubs.rsc.org]
- 9. Tips and Tricks for Automating Viscous Liquid Handling [labroots.com]
- 10. opentrons-landing-img.s3.amazonaws.com [opentrons-landing-img.s3.amazonaws.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting satellite colonies on chloramphenicol selection plates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering satellite colonies on chloramphenicol (B1208) selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
A1: Satellite colonies are small bacterial colonies that grow around a larger, genuinely resistant colony on an antibiotic selection plate.[1][2] These smaller colonies have not taken up the plasmid containing the antibiotic resistance gene and are therefore not the cells you want to select.[1][3] Their presence can lead to the accidental selection of non-transformed cells for downstream applications, such as plasmid preparations or protein expression, which can ultimately result in experimental failure.[1]
Q2: How do satellite colonies form on chloramphenicol selection plates?
A2: The formation of satellite colonies is due to a phenomenon known as indirect resistance.[1] A genuinely chloramphenicol-resistant bacterium carries a plasmid with a resistance gene, most commonly the cat (chloramphenicol acetyltransferase) gene.[1][4] This gene produces the CAT enzyme, which inactivates chloramphenicol by transferring an acetyl group to the antibiotic molecule.[1][5][6][7] The resistant cell can secrete this enzyme into the surrounding medium.[1] This action degrades the chloramphenicol in the immediate vicinity of the resistant colony, creating a localized zone with a lower, non-inhibitory concentration of the antibiotic.[1][8] Non-resistant bacteria within this "safe zone" can then begin to grow, forming satellite colonies.[1][8]
Q3: What are the most common causes of satellite colony formation?
A3: Several factors can contribute to the appearance of satellite colonies:
-
Incorrect Antibiotic Concentration: Using a chloramphenicol concentration that is too low will not effectively inhibit the growth of non-transformed cells.[1][2]
-
Degraded Chloramphenicol: The antibiotic can lose potency if the stock solution is old, stored improperly (it should be at -20°C and protected from light), or added to an agar (B569324) medium that is too hot (above 55°C).[1][2][9][10][11]
-
Prolonged Incubation: Incubating plates for longer than the recommended 16-24 hours gives the resistance enzyme more time to break down the antibiotic in the medium, allowing satellite colonies to emerge.[1][2][12]
-
High Plating Density: Plating too many cells increases the likelihood of a high local concentration of the resistance enzyme, which accelerates the breakdown of the antibiotic.[1][11][12]
-
Plasmid Copy Number: Plasmids with a high copy number lead to greater expression of the resistance gene, resulting in more robust resistance and potentially faster antibiotic degradation. This may require adjusting the chloramphenicol concentration upwards.[1][4]
Q4: How can I prevent or minimize the formation of satellite colonies?
A4: To prevent satellite colonies, you should:
-
Use Fresh, Properly Prepared Plates: Always use freshly prepared selection plates. Ensure your chloramphenicol stock is not expired and has been stored correctly.[1] When making plates, allow the autoclaved agar to cool to 50-55°C before adding the antibiotic to prevent heat-induced degradation.[1][3]
-
Optimize Chloramphenicol Concentration: The ideal concentration can vary by bacterial strain and plasmid.[1] If you frequently encounter satellites, perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific strain.[1][4]
-
Limit Incubation Time: Do not incubate your plates for more than 16-24 hours.[1][2][3] This is often the most critical factor in preventing satellites.[1]
-
Reduce Plating Density: If you observe a lawn of bacteria or very dense colonies, try plating a smaller volume or diluting your transformation culture.[11][12]
Q5: I already have plates with satellite colonies. What should I do?
A5: If your plates have satellite colonies, you can still salvage the experiment. Carefully pick a large, well-isolated colony, as these are the true transformants. To ensure you have a pure culture, re-streak the selected colony onto a fresh chloramphenicol selection plate.[1][10] A true resistant colony will grow when re-streaked, while satellite colonies will not.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Many small "satellite" colonies surrounding larger colonies | Chloramphenicol concentration too low | Perform a kill curve experiment to determine the Minimum Inhibitory Concentration (MIC) and use a concentration slightly above that.[1] |
| Degradation of chloramphenicol in plates | Use freshly prepared plates. Ensure the antibiotic is added to the agar medium only after it has cooled to 50-55°C.[1][3][9] | |
| Prolonged incubation time | Limit plate incubation to 16-24 hours.[1][2][12] | |
| Plating density is too high | Plate a smaller volume of the transformation mixture or perform serial dilutions before plating.[11][12] | |
| Chloramphenicol stock solution is degraded | Prepare a fresh stock solution. Store aliquots at -20°C, protected from light, to minimize freeze-thaw cycles.[1][9] | |
| No colonies or very few colonies grow | Inefficient transformation | Verify the transformation efficiency of your competent cells using a control plasmid.[10] Ensure the transformation protocol, especially the heat shock step, was performed correctly.[10] |
| Incorrect chloramphenicol concentration (too high) | While low concentrations cause satellites, excessively high concentrations can be toxic even to resistant cells.[10] Verify the recommended concentration for your plasmid and strain. | |
| Problem with the plasmid | Confirm that the plasmid indeed contains the chloramphenicol resistance (cat) gene.[1] | |
| Inactive chloramphenicol | Prepare fresh plates with a newly prepared chloramphenicol stock solution.[2] |
Quantitative Data Summary
Table 1: Recommended Chloramphenicol Working Concentrations for E. coli Selection
| Application | Plasmid Copy Number | E. coli Strain | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | DH5α, TOP10, etc. | 25 - 34 |
| Routine Plasmid Selection | Low-Copy | DH5α, TOP10, etc. | 10 - 25 |
| Plasmid Amplification (for relaxed plasmids) | e.g., with pMB1 ori | Any | 170 |
Data sourced from BenchChem Application Notes.[4]
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile, light-blocking conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe (recommended for sterility)
Procedure:
-
In a sterile environment, weigh 250 mg of chloramphenicol powder.
-
Transfer the powder to the sterile conical tube.
-
Vortex thoroughly until the chloramphenicol is completely dissolved. The solution should be clear.[1][4]
-
For guaranteed sterility, filter the solution through a 0.22 µm syringe filter into a new sterile, light-blocking container.[1]
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1][9]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"
This protocol determines the minimum concentration of chloramphenicol required to inhibit the growth of your specific non-transformed bacterial strain. The optimal concentration for selection plates is typically at or slightly above this value.[1][9]
Procedure:
-
Prepare a series of sterile culture tubes with liquid growth medium (e.g., LB broth).
-
Create a range of chloramphenicol concentrations by adding different amounts of your stock solution to the tubes. A recommended starting range is 0 µg/mL (as a positive control for growth), 5 µg/mL, 10 µg/mL, 15 µg/mL, 20 µg/mL, 25 µg/mL, and 30 µg/mL.[1]
-
Inoculate each tube with a small amount of an overnight culture of your non-resistant (parental) bacterial strain (e.g., a 1:1000 dilution).[10]
-
Incubate the cultures at 37°C with shaking for 18-24 hours.[4][10]
-
Observe the tubes for turbidity (cloudiness), which indicates bacterial growth. The lowest concentration of chloramphenicol that completely inhibits visible growth is the MIC.[4][9][10]
Visualizations
Caption: Mechanism of satellite colony formation via chloramphenicol inactivation.
Caption: Troubleshooting workflow for satellite colonies on chloramphenicol plates.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chloramphenicol Stearate Concentration to Reduce Mammalian Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of chloramphenicol (B1208) stearate (B1226849) in mammalian cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to cellular toxicity and provide detailed protocols for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chloramphenicol stearate toxicity in mammalian cells?
A1: this compound itself is a prodrug and is hydrolyzed to chloramphenicol, which is the active compound that exerts toxicity. The primary target of chloramphenicol in mammalian cells is the mitochondrial ribosome. Due to the similarity between mitochondrial and bacterial ribosomes, chloramphenicol can inhibit mitochondrial protein synthesis.[1] This inhibition disrupts the production of essential proteins for the electron transport chain, leading to mitochondrial dysfunction, decreased ATP production, and increased production of reactive oxygen species (ROS).[2]
Q2: What are the common signs of chloramphenicol-induced toxicity in cell culture?
A2: Signs of chloramphenicol toxicity in eukaryotic cell cultures can include:
-
Reduced cell proliferation or unexpected cell death.
-
Changes in cell morphology, such as rounding or detachment.
-
Decreased metabolic activity.
-
Induction of apoptosis.[1]
Q3: Is there a difference in toxicity between chloramphenicol and this compound?
A3: this compound is an ester prodrug of chloramphenicol. For it to be active, it must be hydrolyzed to chloramphenicol.[3] The rate of this hydrolysis can be a limiting factor in its activity and, consequently, its toxicity.[4] In in-vitro settings, the enzymatic hydrolysis rate can be influenced by factors such as the crystalline form of the ester.[4] Therefore, the observed toxicity of this compound may differ from that of a direct application of chloramphenicol, depending on the specific experimental conditions and the presence of esterases.
Q4: At what concentration should I use this compound to minimize toxicity while still being effective for my application (e.g., as a selection agent)?
A4: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that minimizes toxicity to your mammalian cells. A typical starting concentration for controlling bacterial contamination in eukaryotic cell culture with chloramphenicol is around 5-10 µg/mL.[1] However, for applications like plasmid selection, higher concentrations may be necessary, which will likely increase mammalian cell toxicity.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death or poor cell proliferation.
-
Possible Cause: The concentration of this compound is too high for your specific cell line, leading to significant mitochondrial toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
Monitor Mitochondrial Function: Measure key indicators of mitochondrial health, such as cellular ATP levels or mitochondrial membrane potential, at various concentrations.
-
Consider Alternatives: If your cells are highly sensitive, consider using an alternative antibiotic with a different mechanism of action if your experimental design allows.[5]
-
Issue 2: Inconsistent or unreliable results in functional assays.
-
Possible Cause: Off-target effects of chloramphenicol are interfering with the cellular process you are studying. Inhibition of mitochondrial protein synthesis can have wide-ranging effects on cellular metabolism and signaling.[5]
-
Troubleshooting Steps:
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the this compound.
-
Untreated Control: Cells that are not exposed to the compound.
-
Positive Control for Mitochondrial Dysfunction: Use a known mitochondrial inhibitor (e.g., rotenone (B1679576) or antimycin A) to mimic the off-target effects.[5]
-
-
Rescue Experiment: If applicable, supplement the culture medium with metabolites that can bypass the affected mitochondrial pathway (e.g., pyruvate (B1213749) or uridine) to see if this rescues the phenotype.[5]
-
Issue 3: Difficulty distinguishing between apoptosis and necrosis in cell death assays.
-
Possible Cause: At high concentrations or after prolonged exposure, the cellular stress induced by chloramphenicol can lead to secondary necrosis following apoptosis.
-
Troubleshooting Steps:
-
Use Multi-Parameter Apoptosis Assays: Employ methods like Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Time-Course Experiment: Analyze cells at different time points after treatment to capture the progression from early apoptosis to secondary necrosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm the involvement of the apoptotic pathway.
-
Data Presentation
Table 1: Reported Cytotoxic Effects of Chloramphenicol in Mammalian Cells
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| V79 (Chinese hamster lung) | >300 µg/mL | 24 - 48 hr | Inhibition of growth | [6] |
| V79 (Chinese hamster lung) | 3000 µg/mL | 2 - 24 hr | Dose-related reduction of cell survival | [6] |
| Human Keratinocytes | 250 µg/mL | 6 hr | Induction of apoptosis | [7] |
| Th2 cells | 50 µM | Not specified | Induction of apoptosis | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on mammalian cells by measuring metabolic activity.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the chosen duration. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization, followed by inactivation of trypsin with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Chloramphenicol-induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramphenicol-induced mitochondrial stress increases p21 expression and prevents cell apoptosis through a p21-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Why did my chloramphenicol selection fail: common experimental errors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues encountered during chloramphenicol (B1208) selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chloramphenicol resistance in bacteria?
A1: The most common mechanism of resistance to chloramphenicol in laboratory bacterial strains is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT).[1] The cat gene, typically located on a plasmid, encodes the CAT enzyme. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, rendering it unable to bind to the 50S ribosomal subunit and inhibit protein synthesis.[2][3][4]
Q2: What are satellite colonies and why do they appear on my chloramphenicol plates?
A2: Satellite colonies are small, non-resistant bacterial colonies that grow in the immediate vicinity of a larger, genuinely resistant colony.[5][6] The resistant colony expresses and secretes the CAT enzyme, which inactivates the chloramphenicol in the surrounding medium.[5] This creates a localized zone with a lower antibiotic concentration, allowing non-transformed, susceptible bacteria to grow.[5] The appearance of satellite colonies can be a sign of incorrect antibiotic concentration or prolonged incubation times.[5][7]
Q3: How does plasmid copy number affect the required chloramphenicol concentration?
A3: The copy number of the plasmid carrying the chloramphenicol resistance gene influences the level of resistance. Plasmids with a high copy number lead to higher expression of the CAT enzyme, resulting in increased resistance.[6] Therefore, a higher concentration of chloramphenicol may be necessary for effective selection with high-copy-number plasmids compared to low-copy-number plasmids.[1][6]
Q4: Can I use chloramphenicol to increase my plasmid yield?
A4: Yes, for plasmids with a relaxed origin of replication (e.g., those with a pMB1 ori), chloramphenicol can be used to increase the plasmid copy number.[1][8] By adding chloramphenicol (typically at 170 µg/mL) to a culture that has reached a certain density, protein synthesis is halted, but plasmid replication continues.[8][9] This leads to an accumulation of plasmid DNA.
Troubleshooting Guide
Issue 1: No colonies or very few colonies grow on the selection plates after transformation.
This is a common issue that can stem from several factors throughout the experimental workflow.
-
Possible Cause 1: Ineffective Chloramphenicol
-
Solution: Verify the integrity of your chloramphenicol stock solution. Chloramphenicol in solution can degrade over time, especially if not stored properly at -20°C and protected from light.[3][6] Prepare a fresh stock solution if yours is old. Also, ensure that the chloramphenicol was added to the molten agar (B569324) when it had cooled to 50-55°C, as higher temperatures can cause degradation.[1][6]
-
-
Possible Cause 2: Incorrect Chloramphenicol Concentration
-
Solution: Using a chloramphenicol concentration that is too high can be toxic even to resistant cells, while a concentration that is too low will not provide adequate selection.[6] Refer to the recommended concentrations in the table below and consider performing a titration experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.
-
-
Possible Cause 3: Failed Transformation
-
Solution: Review your transformation protocol for any errors. Key steps to double-check include the heat shock temperature and duration, and the post-transformation recovery period which allows for the expression of the resistance gene.[6] The quality of your competent cells is also crucial; if in doubt, test their transformation efficiency with a control plasmid.[6][10] Ensure your DNA is free from inhibitors like phenol (B47542) or ethanol.[6]
-
Issue 2: A high background of colonies or the presence of many satellite colonies.
This indicates that the selection pressure is not stringent enough to inhibit the growth of non-transformed cells.
-
Possible Cause 1: Chloramphenicol Concentration is Too Low
-
Solution: Increase the concentration of chloramphenicol in your plates. This is often the most direct way to combat the growth of non-resistant cells and the formation of satellite colonies.[5]
-
-
Possible Cause 2: Degraded Chloramphenicol
-
Possible Cause 3: Prolonged Incubation
-
Solution: Extended incubation times (beyond 16-20 hours) can lead to the breakdown of the antibiotic on the plate, allowing for the growth of satellite colonies.[7] Avoid incubating your plates for extended periods. If you have satellite colonies, you can re-streak a true resistant colony onto a fresh selection plate to obtain a pure culture.[5]
-
Data Presentation
Table 1: Recommended Chloramphenicol Working Concentrations for E. coli Selection
| Application | Plasmid Copy Number | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | 25 - 34 |
| Routine Plasmid Selection | Low-Copy | 10 - 25 |
| Plasmid Amplification | Relaxed Plasmids (e.g., pMB1 ori) | 170 |
Data synthesized from multiple sources.[1][11]
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile 15 mL or 50 mL conical tube
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh 250 mg of chloramphenicol powder.
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of 100% ethanol.
-
Vortex the solution until the chloramphenicol is completely dissolved.[1]
-
Store the stock solution in small aliquots at -20°C, protected from light. The stock solution is typically stable for several months when stored correctly.
Protocol 2: Preparation of Chloramphenicol Selection Plates
Materials:
-
LB agar
-
Autoclave
-
50-55°C water bath
-
Chloramphenicol stock solution (e.g., 25 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Place the molten agar in a 50-55°C water bath to cool. It is critical to cool the agar to this temperature before adding the antibiotic to prevent its degradation.[1][6]
-
Add the appropriate volume of the chloramphenicol stock solution to the cooled agar to achieve the desired final concentration. For example, to make 1 L of LB agar with a final concentration of 25 µg/mL, add 1 mL of a 25 mg/mL stock solution.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Protocol 3: Determination of Minimal Inhibitory Concentration (MIC)
Materials:
-
Overnight culture of non-resistant E. coli
-
LB broth
-
Chloramphenicol stock solution
-
Sterile culture tubes
Procedure:
-
Prepare a series of dilutions of chloramphenicol in LB broth. A suggested range is 0, 5, 10, 15, 20, 25, 30, 40, and 50 µg/mL.[1]
-
Inoculate each dilution with a 1:1000 dilution of the overnight culture of the non-resistant E. coli strain.[6]
-
Incubate the cultures at 37°C with shaking for 18-24 hours.[1][6]
-
Observe the cultures for turbidity. The lowest concentration of chloramphenicol that prevents visible growth is the MIC.[1][6] For selection on solid media, a concentration slightly above the MIC is often used.[6]
Visualizations
Caption: Mechanism of satellite colony formation on a chloramphenicol selection plate.
Caption: A troubleshooting workflow for failed chloramphenicol selection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure of chloramphenicol acetyltransferase at 1.75-A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 9. zymoresearch.com [zymoresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Working concentration (dilution) of chloramph - bacteria - BNID 105311 [bionumbers.hms.harvard.edu]
Impact of agar plate cooling temperature on chloramphenicol stearate stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of agar (B569324) plate cooling temperature on the stability of chloramphenicol (B1208) stearate (B1226849).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or poor bacterial growth on selective plates | Degradation of Chloramphenicol: The agar was too hot when the chloramphenicol stearate was added, leading to its inactivation. Chloramphenicol is heat-labile and can be degraded at elevated temperatures.[1] | Cool the autoclaved agar to 48-50°C in a water bath before adding the filter-sterilized this compound solution. Mix gently but thoroughly to ensure uniform distribution without introducing air bubbles. |
| Incorrect Final Concentration: Errors in calculation or dilution of the this compound stock solution. | Double-check all calculations for the stock solution and the final concentration in the agar. Prepare a fresh stock solution if necessary. | |
| Uneven Antibiotic Distribution: The antibiotic was not mixed thoroughly into the agar before pouring the plates. | After adding the antibiotic to the cooled agar, swirl the flask gently but completely to ensure a homogenous mixture before pouring. | |
| Unexpected growth of non-resistant colonies (contamination) | Sub-lethal Concentration of Chloramphenicol: Partial degradation of the antibiotic due to excessive heat has resulted in a concentration that is too low to inhibit bacterial growth effectively. | Follow the recommended cooling procedure for the agar before adding this compound. Verify the potency of your this compound stock. |
| Contamination During Plate Pouring: Introduction of contaminants after the addition of the antibiotic. | Use aseptic techniques when adding the antibiotic and pouring the plates. Work in a laminar flow hood if possible. | |
| Inconsistent results between batches of plates | Variable Cooling Times and Temperatures: Inconsistent temperatures of the agar when the antibiotic is added across different batches. | Standardize the cooling protocol. Use a calibrated thermometer or water bath to ensure the agar reaches the target temperature of 48-50°C before adding the antibiotic. |
| Precipitation of this compound: The less soluble stearate form may precipitate if the agar is cooled too much before the addition of the antibiotic solution. | Ensure the this compound is fully dissolved in a suitable solvent (e.g., ethanol) before adding it to the molten agar.[2][3] Add the solution to the agar while it is still molten but has cooled to the appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: At what temperature should I add this compound to my molten agar?
A1: It is recommended to cool the autoclaved agar to approximately 48-50°C before adding the this compound solution.[4] Adding the antibiotic to agar that is too hot can lead to its degradation and loss of activity.[1][5]
Q2: How does the cooling temperature of the poured agar plates affect the stability of this compound?
A2: While the most critical temperature is that of the molten agar upon addition of the antibiotic, the subsequent cooling of the poured plates also plays a role in long-term stability. Rapid cooling can lead to condensation, which might affect the antibiotic concentration on the agar surface. It is good practice to allow plates to cool and solidify at room temperature before storage. Stacking the plates can help prevent excessive condensation.[6] For long-term storage, plates should be kept at 2-8°C.[7]
Q3: What is the degradation pathway for chloramphenicol at high temperatures?
A3: The primary degradation pathway for chloramphenicol, especially in aqueous solutions at elevated temperatures, is hydrolysis of the amide bond.[1][8] This results in the formation of inactive degradation products. While specific data on this compound is less common, the core chloramphenicol structure is susceptible to this heat-induced degradation.
Q4: Can I autoclave this compound with the agar medium?
A4: No, you should not autoclave this compound.[9] Chloramphenicol is heat-labile, and the high temperatures and pressures of autoclaving (121°C) will significantly degrade the antibiotic, rendering it ineffective.[5][10] It should be dissolved in a suitable solvent, filter-sterilized, and then added to the cooled, autoclaved agar.
Q5: For how long are chloramphenicol agar plates stable?
A5: When stored properly in sealed bags at 4°C, chloramphenicol agar plates can be stable for at least 30 days without a significant loss of bioactivity.[11] Some sources suggest they can remain effective for even longer periods when refrigerated.[12]
Experimental Protocols
Preparation of this compound Agar Plates
-
Prepare the Agar Medium: Prepare your desired agar medium (e.g., LB Agar, Mueller-Hinton Agar) according to the manufacturer's instructions.
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 15 minutes.[2][10]
-
Cool the Agar: Place the autoclaved agar in a water bath set to 48-50°C.[4] Allow the agar to cool to this temperature. Use a sterile thermometer to verify the temperature.
-
Prepare this compound Stock Solution: In a sterile container, dissolve the this compound powder in 100% ethanol (B145695) to create a stock solution of a known concentration (e.g., 25 mg/mL).[2][3]
-
Filter-Sterilize the Antibiotic: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.
-
Add Antibiotic to Agar: Aseptically add the required volume of the sterile this compound stock solution to the cooled agar to achieve the desired final concentration.
-
Mix Thoroughly: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar.[6] Avoid creating air bubbles.
-
Pour Plates: Pour the agar into sterile petri dishes in a laminar flow hood.
-
Cool and Solidify: Allow the plates to cool and solidify at room temperature. To minimize condensation, you can stack the plates.[6]
-
Storage: Once solidified, label the plates and store them in sealed bags at 2-8°C until use.[7]
Visualizations
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. static.igem.org [static.igem.org]
- 3. static.igem.wiki [static.igem.wiki]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. himedialabs.com [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. khimexpert.com [khimexpert.com]
- 10. exodocientifica.com.br [exodocientifica.com.br]
- 11. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Chloramphenicol Stearate in Liquid Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of chloramphenicol (B1208) stearate (B1226849) in liquid culture over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for chloramphenicol stearate in liquid culture?
A1: The primary degradation pathway for this compound in liquid culture is hydrolysis. This can occur through two main mechanisms:
-
Chemical Hydrolysis: The ester bond linking stearic acid to chloramphenicol is susceptible to hydrolysis, which is significantly accelerated by alkaline pH and elevated temperatures.[1][2][3][4] The amide bond of the chloramphenicol molecule itself is also prone to hydrolysis under these conditions.[1][2]
-
Enzymatic Hydrolysis: Many microorganisms produce esterase enzymes that can cleave the ester bond of this compound, releasing free chloramphenicol and stearic acid.[5] Subsequently, other bacterial enzymes may further degrade the active chloramphenicol.[6][7][8]
Q2: What are the main factors that contribute to the degradation of this compound in my experiments?
A2: Several factors can contribute to the degradation of this compound in liquid culture:
-
pH of the Culture Medium: Bacterial metabolism can significantly alter the pH of the culture medium over time. For instance, the growth of E. coli in Luria-Bertani (LB) broth can lead to an increase in pH, sometimes reaching 8 to 9.[9][10] Chloramphenicol and its esters are unstable in alkaline conditions, leading to increased hydrolysis.[1][2]
-
Incubation Temperature: Higher incubation temperatures accelerate the rate of chemical hydrolysis.[1][3][4]
-
Microbial Strain: The specific microbial strain being cultured is critical. Some bacteria are known to produce enzymes that can actively degrade chloramphenicol.[6][7][8]
-
Composition of the Culture Medium: The components of the culture medium can influence its buffering capacity and the expression of degradative enzymes by the microorganisms.
Q3: How can I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of your stock solution are crucial for minimizing degradation before it is even added to your culture.
-
Solvent: Prepare your stock solution in 100% ethanol.[11][12]
-
Concentration: A typical stock solution concentration is 25-34 mg/mL.[11]
-
Storage: Store the stock solution in small aliquots at -20°C for up to 6-12 months.[13][14][15] Avoid repeated freeze-thaw cycles. Do not autoclave the stock solution.[11]
Troubleshooting Guides
Issue 1: I am observing a loss of antibacterial activity of this compound over the course of my experiment.
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH changes in the culture medium. | 1. Monitor the pH of your culture over time.[16] 2. Use a well-buffered medium to maintain a stable pH, ideally around 7.0.[4] 3. Consider adjusting the initial pH of your medium to counteract expected metabolic shifts. |
| Enzymatic degradation by the cultured microorganism. | 1. Research the specific strain you are using to see if it is known to produce chloramphenicol-degrading enzymes.[6][8] 2. If degradation is confirmed, consider using a higher initial concentration of this compound to compensate for the loss. 3. Perform a time-course experiment to quantify the rate of degradation and adjust your experimental timeline accordingly. |
| Thermal degradation. | 1. Use the lowest effective incubation temperature for your experiment. 2. Minimize the exposure of your stock solutions and supplemented media to high temperatures. |
Issue 2: My experimental results are inconsistent when using this compound.
| Possible Cause | Troubleshooting Steps |
| Variable concentration of active compound due to degradation. | 1. Prepare fresh working solutions of this compound in your culture medium for each experiment.[17] 2. Standardize the time between adding the antibiotic and starting your measurements. 3. Perform a stability study in your specific culture medium to understand the degradation kinetics (see Experimental Protocols). |
| Improper preparation or storage of stock solution. | 1. Review your stock solution preparation protocol to ensure it aligns with best practices (see Q3 in FAQs). 2. Use a fresh, properly stored stock solution for each set of experiments. |
Data Presentation
Table 1: Factors Influencing this compound Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Increased degradation in alkaline conditions (pH > 8).[1][2] | Use a buffered medium to maintain pH around 7.0. Monitor pH during the experiment. |
| Temperature | Hydrolysis rate increases with temperature.[1][3] | Use the lowest effective incubation temperature. Store stock solutions at -20°C. |
| Microbial Enzymes | Esterases can hydrolyze the ester bond, inactivating the prodrug.[5] Other enzymes can degrade chloramphenicol.[6][8] | Be aware of the enzymatic capabilities of your microbial strain. Consider a higher initial concentration if degradation is expected. |
| Light | Photodegradation can occur with prolonged exposure.[3] | Protect stock solutions and supplemented media from light, for example, by wrapping containers in aluminum foil.[12] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Liquid Culture Medium
This protocol allows you to determine the degradation rate of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution (in ethanol)
-
Your specific sterile liquid culture medium
-
Sterile conical tubes or flasks
-
Incubator set to your experimental temperature
-
HPLC system with a C18 column and UV detector[18][19][20][21]
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, phosphate (B84403) buffer)
Procedure:
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution into your complete cell culture medium to the final working concentration.
-
Incubation and Sampling:
-
Aliquot the medium containing this compound into sterile containers (one for each time point).
-
Place the containers in an incubator at your desired experimental temperature.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Preparation for HPLC Analysis:
-
Centrifuge the collected samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a calibration curve using known concentrations of this compound.
-
Quantify the concentration of this compound at each time point by comparing the peak areas to your calibration curve.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
-
Mandatory Visualization
Caption: Degradation pathway of this compound in liquid culture.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]
- 6. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial degradation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. khimexpert.com [khimexpert.com]
- 12. static.igem.org [static.igem.org]
- 13. Chloramphenicol Stock Solution [novoprolabs.com]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. scribd.com [scribd.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of chloramphenicol using the USP method and a Thermo Scientific Syncronis C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 21. ijsdr.org [ijsdr.org]
Technical Support Center: Interference of Chloramphenicol Stearate in Enzymatic Assays
This technical support guide addresses potential interferences caused by chloramphenicol (B1208) stearate (B1226849) in common enzymatic assays, particularly the Chloramphenicol Acetyltransferase (CAT) assay. It provides troubleshooting advice and frequently asked questions to help researchers identify and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use chloramphenicol stearate directly in a CAT assay?
No, this compound is not a direct substrate for the Chloramphenicol Acetyltransferase (CAT) enzyme. The CAT enzyme specifically recognizes and acetylates the hydroxyl groups on the chloramphenicol molecule.[1] The stearate ester group at the 3-hydroxyl position sterically hinders the enzyme's active site, preventing acetylation.
Q2: Why am I observing unexpected CAT activity when using a cell lysate that was not expected to express CAT, in the presence of this compound?
This phenomenon, often a "false positive," can occur if your cell lysate or sample contains endogenous esterases.[2][3] These enzymes can hydrolyze the stearate ester bond of this compound, releasing free chloramphenicol.[4][5] This newly liberated chloramphenicol can then act as a substrate for any contaminating CAT enzyme or other enzymes that might non-specifically acetylate it, leading to a positive signal.[6]
Q3: My positive control (free chloramphenicol) works, but I see no activity with my test compound (a chloramphenicol derivative). What could be the issue?
If your test compound is an ester derivative like this compound, the lack of activity is expected as it is not a direct substrate for CAT. However, if you anticipated that cellular metabolism would convert the derivative to active chloramphenicol, the absence of a signal could indicate:
-
Insufficient esterase activity in the cell lysate to hydrolyze the ester bond.
-
The incubation time was too short for the enzymatic conversion to occur.
-
The specific esterase required to act on your derivative is not present in the cell type used.
Q4: Can endogenous enzymes in my sample interfere with the CAT assay in other ways?
Yes, besides hydrolyzing chloramphenicol esters, some cell lysates contain deacetylases that can reverse the CAT reaction by removing acetyl groups from the acetylated chloramphenicol.[7] This would lead to an underestimation of the actual CAT activity. Heating the cell lysate to 60-65°C for 10 minutes can often inactivate these interfering deacetylases while leaving the heat-stable CAT enzyme active.[1][7]
Troubleshooting Guide
Here are some common problems, their potential causes, and solutions when working with chloramphenicol derivatives in enzymatic assays.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High background in "no enzyme" control | Non-enzymatic acetylation of chloramphenicol. | Set up a control reaction with all components except the cell lysate.[6] | This will confirm if the acetylation is independent of any enzymatic activity. |
| Unexpected positive signal with this compound | Endogenous esterase activity hydrolyzing the stearate ester to free chloramphenicol. | 1. Pre-incubate the cell lysate to allow for complete hydrolysis of any endogenous substrates. 2. Perform a control experiment by incubating the lysate with this compound and then analyzing for the presence of free chloramphenicol using TLC or HPLC.[2] | A positive signal in the control experiment will confirm the presence of interfering esterase activity. |
| Streaking spots on TLC plate | Sample overload, inappropriate solvent system, or high salt concentration. | 1. Dilute the sample before spotting on the TLC plate.[6] 2. Optimize the mobile phase (e.g., adjust the chloroform:methanol ratio).[6] 3. Consider a sample clean-up step to remove salts. | Sharper, more defined spots on the TLC plate, allowing for accurate quantification.[6] |
| Low or no CAT activity detected | Inactive enzyme or substrates, suboptimal assay conditions, or presence of deacetylases. | 1. Include a positive control with purified CAT enzyme.[1] 2. Optimize incubation time and temperature.[6] 3. Heat-inactivate the cell lysate at 60-65°C for 10 minutes before the assay to destroy deacetylases.[1][7] | Increased and more reliable CAT activity measurement. |
Experimental Protocols
Protocol 1: Standard Chloramphenicol Acetyltransferase (CAT) Assay
This protocol is adapted from standard methods used for reporter gene assays.[8]
1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in 100 µL of 0.25 M Tris-HCl (pH 7.8). c. Lyse the cells by three cycles of freezing in dry ice/ethanol and thawing at 37°C. d. Optional: To inactivate interfering deacetylases, heat the lysate at 60-65°C for 10 minutes.[1] e. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cell extract) to a new pre-chilled tube.
2. CAT Reaction: a. Prepare a reaction cocktail containing:
- [¹⁴C]chloramphenicol (e.g., 0.1 µCi)
- Acetyl-CoA (1 mM final concentration)
- Tris-HCl (0.25 M, pH 7.8) b. In a microcentrifuge tube, mix 20-50 µL of cell extract with the reaction cocktail to a final volume of 150 µL. c. Incubate at 37°C for 1-2 hours.
3. Extraction and TLC Analysis: a. Stop the reaction by adding 1 mL of ice-cold ethyl acetate (B1210297). b. Vortex vigorously for 30 seconds to extract chloramphenicol and its acetylated forms. c. Centrifuge at 12,000 x g for 5 minutes. d. Carefully transfer the upper organic phase to a new tube and evaporate to dryness. e. Resuspend the residue in 20-30 µL of ethyl acetate and spot onto a silica (B1680970) TLC plate.[6] f. Develop the TLC plate in a chromatography chamber with a mobile phase of chloroform:methanol (95:5).[6] g. Visualize the spots by autoradiography or using a phosphorimager.[1] The unacetylated chloramphenicol will be the lower spot, and the acetylated forms will migrate further up.[6]
Protocol 2: Assay for Interfering Esterase Activity
This protocol helps determine if a sample contains esterases that can hydrolyze this compound.
1. Incubation: a. In a microcentrifuge tube, mix 50 µL of your cell extract with this compound (e.g., 100 µM final concentration) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.8). b. As a negative control, prepare a tube with heat-inactivated lysate (boiled for 10 minutes). c. As a positive control, prepare a tube with a known esterase (if available). d. Incubate all tubes at 37°C for 1-2 hours.
2. Extraction and Analysis: a. Extract the reaction mixture with ethyl acetate as described in Protocol 1 (steps 3a-3d). b. Resuspend the dried residue in a suitable solvent. c. Analyze the sample for the presence of free chloramphenicol using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][9][10]
Visualizations
Caption: Standard workflow for a Chloramphenicol Acetyltransferase (CAT) assay.
Caption: Mechanism of interference by endogenous esterases in a CAT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Spirochaeta aurantia Has Diacetyl Chloramphenicol Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]
- 6. benchchem.com [benchchem.com]
- 7. A method for increasing the sensitivity of chloramphenicol acetyltransferase assays in extracts of transfected cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of enzymatic and liquid chromatographic chloramphenicol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of chloramphenicol acetyl transferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloramphenicol Resistance Selection in Slow-Growing Bacteria
This guide provides troubleshooting advice and detailed protocols for researchers selecting for chloramphenicol (B1208) resistance in slow-growing bacterial strains. The unique challenges posed by these organisms, such as extended incubation times and optimizing antibiotic concentrations, are addressed to ensure successful selection experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal chloramphenicol concentration for my slow-growing bacterial strain?
A1: The optimal concentration depends on the strain's intrinsic sensitivity and the expression level of the resistance gene. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific wild-type (non-resistant) strain. The selection concentration should be slightly higher than the MIC to effectively inhibit the growth of non-transformed cells without being overly toxic to the transformants. For slow-growers, which can be more sensitive to antibiotic-induced stress, starting with a concentration just above the MIC is critical.
Q2: I've performed the transformation and plated the cells, but I don't see any colonies, even after an extended incubation period. What could be the problem?
A2: This is a common issue when working with slow-growing bacteria. Several factors could be at play:
-
Transformation Efficiency: Slow-growing bacteria can be notoriously difficult to transform. Ensure your competent cells are of high quality and that the transformation protocol is optimized for your specific species. A positive control with a known compatible plasmid is essential to verify the efficiency of your competent cells and transformation procedure.
-
Recovery Period: After transformation (e.g., heat shock or electroporation), a recovery period in antibiotic-free liquid medium is critical.[1] This allows the bacteria time to transcribe and translate the chloramphenicol resistance gene before facing the selective pressure of the antibiotic.[1][2] For slow-growers, this recovery period may need to be extended beyond the standard 1-2 hours used for fast-growers like E. coli.
-
Chloramphenicol Concentration: An excessively high concentration of chloramphenicol can inhibit the growth of true transformants, especially if their growth is already slow. Verify that you are using a concentration appropriate for your strain, which should be determined by MIC testing.
-
Incubation Time: Slow-growing bacteria require significantly longer incubation times. For some species, colonies may only become visible after several days or even weeks. Be sure to seal your plates to prevent them from drying out during prolonged incubation.
Q3: I see very small "satellite" colonies surrounding a larger colony on my selection plate. What are these, and can I use them?
A3: Satellite colonies are non-resistant bacteria that are able to grow in the immediate vicinity of a true resistant colony. The resistant colony expresses an enzyme, typically Chloramphenicol Acetyltransferase (CAT), which inactivates the chloramphenicol in the surrounding medium. This creates a localized zone with a lower antibiotic concentration, allowing non-transformed cells to grow. These satellite colonies should not be selected for further experiments. To ensure you have a pure culture, you should re-streak the large, primary colony onto a fresh plate with the same chloramphenicol concentration.
Q4: How long should I incubate my plates when selecting for slow-growing strains?
A4: Incubation times for slow-growing bacteria are significantly longer than for organisms like E. coli. Patience is key. While E. coli typically shows colonies within 16-24 hours, slow-growers may require anywhere from 3 days to several weeks. For example, some Streptomyces species may form visible colonies in 3-5 days[3], while some Mycobacterium species can take several weeks. It is advisable to seal the plates with parafilm to prevent the agar (B569324) from drying out and to check for growth periodically.
Q5: Can the chloramphenicol in the media affect the growth rate of my resistant slow-growing strain?
A5: Yes, even with a resistance gene, the presence of an antibiotic can impose a metabolic burden on the bacterial cells, potentially leading to a slower growth rate compared to the same cells grown in an antibiotic-free medium. This effect can be more pronounced in slow-growing organisms. This is another reason why using the lowest effective concentration of chloramphenicol is recommended.
Troubleshooting Guide
If you are encountering issues with your chloramphenicol selection, follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for no/few colonies.
Quantitative Data Summary
The appropriate chloramphenicol concentration and incubation time can vary significantly between different genera of slow-growing bacteria. The following tables provide recommended starting points for optimization.
Table 1: Recommended Starting Chloramphenicol Concentrations and Incubation Times for Selection in Slow-Growing Bacteria
| Bacterial Genus | Typical Chloramphenicol Conc. (µg/mL) | Typical Incubation Time | Notes |
| Streptomyces | 25 - 50 | 3 - 10 days | Often used in conjunction with other antibiotics like nalidixic acid to inhibit E. coli growth after conjugation.[3] |
| Mycobacterium | 20 - 30 | 2 - 6 weeks | Susceptibility can be highly species-dependent. MIC determination is strongly recommended. Extended incubation is critical.[4] |
| Rhodococcus | 10 - 35 | 3 - 7 days | Some species can exhibit intrinsic resistance; therefore, MIC testing is important.[5] |
| Corynebacterium | 5 - 25 | 2 - 4 days | Expression of some resistance genes can be poor in C. glutamicum.[6][7] |
| Other Actinomycetes | 10 - 50 | 1 - 4 weeks | This is a diverse group; use selective media to inhibit faster-growing bacteria and fungi.[8][9] |
Table 2: Chloramphenicol Stock Solution Preparation
| Property | Recommendation |
| Solvent | 100% Ethanol |
| Stock Conc. | 25 - 34 mg/mL |
| Sterilization | Do not autoclave. Prepare using sterile technique or filter-sterilize through a 0.22 µm filter. |
| Storage | -20°C, protected from light. |
| Stability | Stable for at least one year when stored properly at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for a Slow-Growing Strain
This protocol describes how to determine the lowest concentration of chloramphenicol that inhibits the visible growth of your specific bacterial strain using a broth microdilution method.
Materials:
-
Overnight or mid-log phase culture of the wild-type (non-resistant) slow-growing bacterial strain.
-
Appropriate liquid growth medium for your strain.
-
Chloramphenicol stock solution (e.g., 25 mg/mL in ethanol).
-
Sterile 96-well microtiter plate or sterile culture tubes.
-
Incubator with appropriate temperature and shaking conditions.
Procedure:
-
Prepare Serial Dilutions: a. Create a series of 2-fold serial dilutions of chloramphenicol in your liquid growth medium. A suggested starting range for the final concentrations could be from 64 µg/mL down to 0.125 µg/mL. b. Include a "no antibiotic" positive control for growth and a "no bacteria" negative control for sterility.
-
Inoculation: a. Dilute your bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL). The optimal inoculum can vary, so consistency is key. b. Inoculate each well or tube (except the sterility control) with the prepared bacterial suspension.
-
Incubation: a. Seal the plate or tubes to prevent evaporation, especially for long incubation periods. b. Incubate at the optimal growth temperature for your strain with appropriate agitation. c. The incubation period must be long enough for visible growth (turbidity) to appear in the positive control well. This could range from 2 days to several weeks.
-
Determine MIC: a. After the incubation period, visually inspect the wells/tubes for turbidity. b. The MIC is the lowest concentration of chloramphenicol in which no visible growth is observed.
Caption: Workflow for MIC determination.
Protocol 2: Selection of Chloramphenicol-Resistant Transformants
This protocol outlines the general steps for selecting transformed slow-growing bacteria on solid media containing chloramphenicol.
Materials:
-
Competent cells of your slow-growing bacterial strain.
-
Plasmid DNA containing the chloramphenicol resistance gene.
-
Appropriate rich, non-selective liquid medium (e.g., SOC for some species).
-
Agar plates containing the appropriate growth medium for your strain.
-
Chloramphenicol stock solution.
Procedure:
-
Transformation: a. Perform transformation of your competent cells with the plasmid DNA using an optimized protocol (e.g., heat shock or electroporation). Include a "no DNA" negative control.
-
Recovery: a. Immediately after transformation, add antibiotic-free rich liquid medium. b. Incubate the cells at their optimal growth temperature for an extended period (e.g., 2-8 hours, this may require optimization) with gentle shaking. This allows for the expression of the chloramphenicol resistance gene.[1]
-
Plating: a. Prepare agar plates with your strain's preferred growth medium, supplemented with chloramphenicol at a concentration slightly above the predetermined MIC. b. Important: Add chloramphenicol to the molten agar only after it has cooled to 50-55°C to prevent heat degradation of the antibiotic. c. Spread a suitable volume of the recovered cell culture onto the selective plates. Also, plate the "no DNA" control to confirm the antibiotic is effective.
-
Incubation: a. Incubate the plates upside down at the optimal temperature for your strain. b. As slow-growing bacteria require prolonged incubation, seal the plates with parafilm to prevent them from drying out. c. Check for colony formation periodically over the course of days to weeks.
-
Verification: a. Once colonies appear, pick well-isolated colonies and re-streak them onto fresh selective plates to confirm their resistance and to obtain a pure culture.
Mechanism of Resistance Visualization
The most common mechanism of resistance to chloramphenicol is the enzymatic inactivation of the antibiotic by Chloramphenicol Acetyltransferase (CAT), an enzyme encoded by the cat gene often carried on plasmids.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring in Non-Tuberculosis Mycobacteria Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodococcus infection: a 10-year retrospective analysis of clinical experience and antimicrobial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning vector system for Corynebacterium glutamicum. – Sinskey Lab [sinskeylab.mit.edu]
- 7. Cloning vector system for Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
Managing inconsistent results in chloramphenicol-based selection experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals manage inconsistent results in chloramphenicol-based selection experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent experimental outcomes.
Issue 1: No Colonies or Very Few Colonies on Selection Plates
-
Q1: Why did I not get any colonies, or only a few, after transformation and plating on chloramphenicol (B1208)?
A1: This issue can stem from several factors related to the antibiotic, the transformation protocol, or the health of your competent cells.[1] First, verify the integrity of your chloramphenicol stock solution; it should be stored at -20°C and protected from light.[1] If the stock is old or has been stored improperly, preparing a fresh solution is recommended.[1] Also, ensure you are using the correct concentration for your specific bacterial strain and plasmid copy number, as excessively high concentrations can be toxic even to resistant cells.[1] It is also critical to add chloramphenicol to the agar (B569324) medium only after it has cooled to 50-55°C to prevent heat-induced degradation.[1]
Review your transformation protocol for any deviations. The heat shock step must be performed at the correct temperature and for the specified duration.[1] A sufficient recovery period (typically 1 hour at 37°C) after heat shock is crucial to allow for the expression of the chloramphenicol resistance gene before exposing the cells to the selective pressure of the antibiotic.[1] The quality of your experimental DNA is also important; it should be free from contaminants such as phenol, ethanol, proteins, and detergents that can inhibit transformation.[1] Finally, the transformation efficiency of your competent cells is a key factor. If you suspect low efficiency, it is advisable to test them with a control plasmid, like pUC19, or consider using high-efficiency commercial competent cells.[1]
Issue 2: High Background of Satellite Colonies
-
Q2: What are satellite colonies and why are they appearing on my chloramphenicol selection plates?
A2: Satellite colonies are small bacterial colonies that have not taken up the plasmid containing the antibiotic resistance gene and grow around a larger, genuinely resistant colony.[2][3] Their presence can lead to the accidental selection of non-transformed cells for downstream applications, which can result in experimental failure.[2]
The formation of satellite colonies is a result of "indirect resistance".[2] A genuinely resistant bacterium carries a plasmid with a resistance gene, most commonly the cat (chloramphenicol acetyltransferase) gene.[2] This gene produces the CAT enzyme, which inactivates chloramphenicol by transferring an acetyl group to the antibiotic molecule.[2][4] The resistant cell can secrete this enzyme into the surrounding medium.[2] This action degrades the chloramphenicol in the immediate vicinity of the resistant colony, creating a localized zone with a lower, non-inhibitory concentration of the antibiotic.[2] Non-resistant bacteria within this "safe zone" can then begin to grow, forming satellite colonies.[2]
-
Q3: How can I prevent the formation of satellite colonies?
A3: Several strategies can be employed to minimize or prevent the appearance of satellite colonies. A primary cause is an incorrect antibiotic concentration; if it's too low, it won't effectively inhibit the growth of non-transformed cells.[2] The antibiotic can also lose potency if the stock solution is old, stored improperly, or added to agar that is too hot (above 55°C).[2]
Extended incubation times can also contribute to the emergence of satellite colonies by allowing the resistance enzyme more time to break down the antibiotic in the medium.[2] Therefore, it is recommended to limit the incubation of your plates to no more than 16-24 hours.[1] A high plating density can also lead to a higher concentration of the resistance enzyme, which accelerates the breakdown of the antibiotic.[2] Reducing the plating density by diluting the culture before plating can help.[1] Finally, re-streaking a well-isolated colony onto a fresh selective plate is a good practice to ensure you have a pure, resistant culture.[1]
Issue 3: Unexpected Growth of Untransformed Cells
-
Q4: My negative control plate (untransformed cells) shows bacterial growth on chloramphenicol. What could be the reason?
A4: Growth of untransformed cells on a chloramphenicol plate points to a few potential issues. The most straightforward explanation is that the chloramphenicol in your plates is inactive or at too low a concentration. This could be due to improper storage of the stock solution, degradation from heat when preparing the plates, or simply an error in calculation.[1] It's also possible that the bacterial strain you are using has intrinsic resistance to chloramphenicol.[5] Always check the genotype of your host strain for any pre-existing antibiotic resistance markers.[5] Another possibility is contamination of your competent cells or reagents with a resistant bacterium. To verify the effectiveness of your antibiotic plates, you can include a negative control in your transformation experiment.[5]
Issue 4: Plasmid Instability
-
Q5: I suspect my plasmid is being lost from the bacterial population even with chloramphenicol selection. How can I confirm and address this?
A5: Plasmid instability can lead to inconsistent results. Even with selection, some cells might lose the plasmid and persist for a short time due to the remaining chloramphenicol acetyltransferase protein.[6] To confirm plasmid loss, you can perform a "single colony" test.[6] Streak your culture to obtain single colonies on a non-selective plate.[6] Then, pick individual colonies and test for growth on both selective (chloramphenicol) and non-selective media.[6] A lack of growth on the selective plate indicates plasmid loss.
To address plasmid instability, ensure you are using the appropriate chloramphenicol concentration. Sometimes, very high concentrations can paradoxically select for mutations that lead to plasmid instability or affect cell viability.[7] If the plasmid itself is inherently unstable, you may need to consider using a different vector with a more robust replication and partitioning system. For some plasmids, continuous culture in the presence of chloramphenicol is necessary to maintain the plasmid in the population.[8]
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of chloramphenicol action and resistance? A1: Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[9] It binds to the 50S ribosomal subunit and prevents the peptidyl transferase step of protein elongation.[9] The most common mechanism of resistance is the enzymatic inactivation of chloramphenicol by chloramphenicol acetyltransferase (CAT).[9] The cat gene, often carried on plasmids, encodes for this enzyme.[10] CAT catalyzes the acetylation of chloramphenicol, rendering it unable to bind to the ribosome.[9][11] Other less common resistance mechanisms include drug efflux pumps and target site modification.[12][13]
-
Q2: How does the bacterial growth phase affect chloramphenicol selection? A2: Antibiotics are generally most effective on actively growing and dividing cells, which occurs during the exponential (log) phase of bacterial growth.[14][15] During this phase, metabolic activity, including protein synthesis, is high, making the cells more susceptible to antibiotics that target these processes.[15] In the stationary phase, where the rate of cell division equals the rate of cell death, bacteria can become less metabolically active and may alter their cell walls, reducing the effectiveness of some antibiotics.[14][15] Therefore, it is ideal to apply chloramphenicol selection when cells are in or entering the log phase of growth for the most consistent results.
-
Q3: Can chloramphenicol degrade in the culture medium? A3: Yes, chloramphenicol can be degraded under certain conditions. As mentioned in the troubleshooting section, the CAT enzyme produced by resistant bacteria will inactivate the chloramphenicol in the surrounding medium.[2] Additionally, chloramphenicol can be degraded by heat, which is why it is crucial to add it to molten agar after it has cooled to 50-55°C.[1] Some studies have also shown that chloramphenicol can be degraded by certain microorganisms or through processes like UV/H2O2 treatment, although this is less relevant to standard laboratory selection experiments.[16][17] Chloramphenicol plates stored at 4°C are generally stable for at least a few weeks to a month.[18]
Data Presentation
Table 1: Recommended Chloramphenicol Concentrations for E. coli Selection
| Application | Plasmid Copy Number | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | 25 - 34 |
| Routine Plasmid Selection | Low-Copy | 10 - 25 |
| Plasmid Amplification | Relaxed Plasmids | 170 |
Data summarized from BenchChem Application Notes.[9]
Table 2: Troubleshooting Summary for Inconsistent Chloramphenicol Selection
| Issue | Possible Cause | Recommended Solution |
| No/Few Colonies | Inactive antibiotic, incorrect concentration, transformation failure, low cell efficiency.[1] | Prepare fresh chloramphenicol stock, verify concentration, optimize transformation protocol (heat shock, recovery), use high-efficiency competent cells.[1] |
| Satellite Colonies | Low antibiotic concentration, antibiotic degradation, prolonged incubation, high plating density.[1][2] | Optimize chloramphenicol concentration (perform MIC test), add antibiotic to cooled agar, limit incubation to 16-24 hours, reduce plating density, re-streak colonies for purity.[1][2] |
| Growth on Negative Control Plate | Inactive antibiotic, intrinsic resistance of the bacterial strain, contamination.[1][5] | Prepare fresh plates with active chloramphenicol, check the genotype of the host strain, ensure aseptic technique to prevent contamination.[1][5] |
| Plasmid Instability | Suboptimal antibiotic concentration, inherent plasmid instability.[6][7] | Verify and optimize chloramphenicol concentration, perform plasmid stability tests, consider using a more stable vector if necessary.[6][7] |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile conical tube (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Accurately weigh 250 mg of chloramphenicol powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add 10 mL of 100% ethanol.
-
Mixing: Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.
-
Sterilization (Optional but Recommended): If not prepared under strict aseptic conditions, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol adapted from BenchChem.[9]
Protocol 2: Preparation of Chloramphenicol Selection Plates (LB Agar)
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled or deionized water
-
Autoclave
-
Water bath set to 50-55°C
-
Chloramphenicol stock solution (from Protocol 1)
-
Sterile petri dishes
Procedure:
-
Prepare LB Agar: Prepare the LB agar according to the manufacturer's instructions. A typical formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.
-
Sterilization: Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, place the molten agar in a 50-55°C water bath to cool. It is crucial that the agar is cool enough to handle with bare hands before adding the antibiotic to prevent its degradation.[9]
-
Adding Chloramphenicol: Add the appropriate volume of the chloramphenicol stock solution to the cooled agar to achieve the desired final concentration. For example, to make plates with a final concentration of 25 µg/mL using a 25 mg/mL stock solution, add 1 mL of the stock solution to 1 L of LB agar.
-
Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pouring: Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C.
Protocol adapted from BenchChem.[9]
Protocol 3: Determination of Minimal Inhibitory Concentration (MIC)
Purpose: To determine the lowest concentration of chloramphenicol that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Overnight culture of the non-resistant E. coli strain
-
Sterile culture tubes or a 96-well plate
-
Luria-Bertani (LB) broth
-
Chloramphenicol stock solution
-
Incubator with shaking capabilities
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of chloramphenicol in LB broth in sterile tubes or a 96-well plate. A suggested range is 0, 1, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.[9]
-
Inoculation: Inoculate each dilution with a small amount of the overnight culture of the non-resistant E. coli strain. The final cell density should be low (e.g., a 1:1000 dilution of the overnight culture).[1][9]
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.[9]
-
Observation: Observe the cultures for turbidity (cloudiness), which indicates bacterial growth.
-
Determine MIC: The lowest concentration of chloramphenicol that prevents visible growth is the MIC.[9] For selection on solid media, a concentration slightly higher than the MIC is often used.[1]
Protocol adapted from BenchChem.[1][9]
Visualizations
Caption: A typical workflow for chloramphenicol-based selection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. CAT assays [bio.davidson.edu]
- 5. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol Selection of IS10 Transposition in the cat Promoter Region of Widely Used Cloning Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmid and clonal interference during post-horizontal gene transfer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uniprot.org [uniprot.org]
- 11. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 12. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. Phases of the Bacterial Growth Curve [thoughtco.com]
- 16. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iwaponline.com [iwaponline.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Chloramphenicol Resistance in Bacterial Transformants Using Colony PCR
For researchers in molecular biology and drug development, the successful transformation of bacteria with a plasmid carrying a selection marker, such as a chloramphenicol (B1208) resistance gene, is a critical first step. However, the presence of colonies on a selective plate is not definitive proof of a successful transformation with the correct plasmid construct. Validating these transformants is essential to ensure that downstream experiments are based on accurate clones.
This guide provides a comprehensive comparison of methods for validating chloramphenicol resistance in bacterial transformants, with a primary focus on the rapid and efficient colony Polymerase Chain Reaction (PCR) technique. We will delve into the experimental protocols, compare colony PCR with alternative methods, and present supporting data to guide researchers in selecting the most appropriate validation strategy.
The Molecular Basis of Chloramphenicol Resistance
Chloramphenicol is an antibiotic that inhibits bacterial growth by binding to the 50S ribosomal subunit and preventing protein synthesis.[1] Resistance to chloramphenicol is most commonly conferred by the presence of a chloramphenicol acetyltransferase (cat) gene.[2] This gene encodes the enzyme Chloramphenicol Acetyltransferase (CAT), which neutralizes the antibiotic.[3][4]
The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the chloramphenicol molecule.[5][6] This acetylation prevents chloramphenicol from binding to the bacterial ribosome, thus rendering the antibiotic harmless and allowing the bacterium to survive and proliferate.[3] The detection of the cat gene is therefore a reliable molecular indicator of chloramphenicol resistance.
Figure 1. Mechanism of Chloramphenicol Resistance.
Primary Validation Method: Colony PCR
Colony PCR is a rapid and high-throughput method used to screen bacterial colonies for the presence of a specific DNA insert directly, bypassing the need for plasmid purification.[7][8] The technique uses a small portion of a bacterial colony as the template DNA in a PCR reaction. An initial heating step in the PCR cycle lyses the cells, releasing the plasmid DNA for amplification.[9]
Experimental Protocol: Colony PCR for cat Gene Detection
This protocol outlines the steps for screening bacterial transformants for the chloramphenicol resistance (cat) gene.
Materials:
-
Bacterial colonies on a selective agar (B569324) plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Forward and reverse primers specific for the cat gene
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Master Mix Preparation: Prepare a PCR master mix containing the appropriate concentrations of polymerase, buffer, dNTPs, and cat-specific primers.[10][11] Prepare enough mix for all colonies to be tested, plus positive and negative controls.
-
Colony Picking: Label PCR tubes for each colony. Using a sterile pipette tip, touch a single, well-isolated colony.[12]
-
Template Inoculation: Swirl the pipette tip directly into the corresponding PCR tube containing the master mix to inoculate it with bacterial cells.[8]
-
Create a Replica Plate (Recommended): Before discarding the tip, streak the remaining cells onto a new, labeled agar plate (a "patch plate").[11][12] This preserves the viable colonies for later culture should they prove positive.
-
Controls:
-
Positive Control: Use a plasmid known to contain the cat gene as the template.
-
Negative Control: Use a reaction with no template DNA (water only) or cells known to lack the plasmid.[10]
-
-
Thermocycling: Place the PCR tubes in a thermocycler. The cycling conditions should include an initial denaturation/lysis step, followed by standard amplification cycles.
-
Initial Lysis/Denaturation: 95°C for 5-10 minutes (to break open the cells).[13]
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
Repeat for 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by running a sample of each reaction on an agarose gel.[14] A band of the expected size for the cat gene amplicon indicates a positive clone.
Figure 2. Experimental Workflow for Colony PCR.
Comparison with Alternative Validation Methods
While colony PCR is highly effective, other methods can also be used to validate transformants. The choice of method often depends on the specific experimental needs, available resources, and the level of certainty required.
| Method | Principle | Speed | Cost per Sample | Information Provided |
| Colony PCR | Direct PCR amplification of the target gene (cat) from bacterial cells.[7] | Fast (~2-4 hours) | Low | Presence and size of the target gene. Can infer orientation with specific primer design.[7][14] |
| Replica Plating | Transferring colonies to a new plate with a selective agent (chloramphenicol) to assess growth.[15] | Slow (24+ hours) | Very Low | Phenotypic resistance or sensitivity only.[16] Does not confirm the genetic element. |
| Miniprep & Restriction Digest | Isolation of plasmid DNA followed by enzymatic digestion to verify plasmid size and insert presence.[17] | Moderate (~4-6 hours, plus overnight culture) | Moderate | Confirms plasmid size, insert presence, and orientation. Does not detect point mutations. |
| Sanger Sequencing | Sequencing the isolated plasmid DNA to confirm the exact nucleotide sequence of the insert and flanking regions.[17] | Slow (24-48 hours) | High | Definitive confirmation of insert presence, orientation, and sequence integrity (no mutations). |
| Quantitative PCR (qPCR) | Real-time PCR on colony lysates to quantify the target gene.[18] | Fast (~1-2 hours) | Moderate | Rapidly distinguishes true positives from false positives by comparing Ct values; avoids gels.[18] |
Method Comparison and Recommendations
-
For high-throughput screening of many clones: Colony PCR is the method of choice due to its excellent balance of speed, cost, and reliability.[8][14] It quickly eliminates negative clones, saving time and resources.
-
For initial, low-cost phenotypic screening: Replica plating is a simple technique, but it is prone to false positives (e.g., spontaneous resistance) and does not provide genetic confirmation.[15] It is best used as a preliminary screen.
-
For validation of a few critical clones: After an initial screen with colony PCR, Plasmid Miniprep with Restriction Digest is a robust method to confirm the overall structure of the plasmid construct.[19]
-
For absolute certainty and final verification: Sanger Sequencing is the gold standard.[17] It is essential for verifying clones that will be used in sensitive downstream applications, such as protein expression or generating transgenic models, to ensure no mutations were introduced during the cloning process.
-
For rapid, gel-free screening: Colony qPCR offers a faster workflow than standard colony PCR and can provide semi-quantitative data, but requires access to a qPCR machine.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. CAT assays [bio.davidson.edu]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Colony PCR [sigmaaldrich.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Bacterial colony screening by PCR — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. Colony PCR | protocols [lowepowerlab.ucdavis.edu]
- 13. csun.edu [csun.edu]
- 14. Bench tip: how to do colony PCR properly [lubio.ch]
- 15. Replica plating - Wikipedia [en.wikipedia.org]
- 16. Screening for antimicrobial resistance in fecal samples by the replica plating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening Methods for Selecting Recombinant Clones | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Rapid Screening of Recombinant Plasmids by Direct Colony Quantitative Real-Time PCR [scirp.org]
- 19. blog.addgene.org [blog.addgene.org]
In Vitro Efficacy of Chloramphenicol Stearate and Thiamphenicol: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vitro performance of chloramphenicol (B1208) stearate (B1226849) and its analogue, thiamphenicol (B1682257). This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms.
Chloramphenicol, a broad-spectrum antibiotic, and its derivative thiamphenicol are both potent inhibitors of bacterial protein synthesis. While structurally similar, their in vitro activities exhibit notable differences, particularly in their potency against certain bacterial species and their susceptibility to resistance mechanisms. This guide provides a detailed comparative analysis of their in vitro performance to inform research and development decisions in the field of infectious diseases.
Mechanism of Action: Inhibition of Protein Synthesis
Both chloramphenicol and thiamphenicol exert their bacteriostatic effects by targeting the 50S subunit of the bacterial ribosome.[1][2][3] They bind to the peptidyl transferase center (PTC), a critical region responsible for the formation of peptide bonds between amino acids during protein elongation.[4] This binding action physically obstructs the positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the extension of the polypeptide chain and halting protein synthesis.[4]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical anatomy of antibiotic resistance: chloramphenicol acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Puromycin vs. Chloramphenicol Stearate for Selectable Marker Systems in Mammalian Cells
For researchers engaged in the genetic modification of mammalian cells, the selection of a robust and efficient selectable marker system is paramount to isolating successfully transfected cells. Among the arsenal (B13267) of selection agents, puromycin (B1679871) has established itself as a workhorse in laboratories worldwide. This guide provides a comprehensive comparison of puromycin with the less commonly used chloramphenicol (B1208) stearate (B1226849), offering experimental data and protocols to inform the selection strategy for your transfection experiments.
Executive Summary
Puromycin is the unequivocally preferred selection agent for transfected mammalian cells when compared to chloramphenicol stearate. Its mechanism of action directly targets cytosolic protein synthesis, leading to rapid and efficient elimination of non-transfected cells at low concentrations. In contrast, chloramphenicol's primary toxicity in mammalian cells is directed at mitochondrial protein synthesis, making it a less direct and less efficient method for selecting cells based on a nuclear-encoded resistance gene. The use of chloramphenicol acetyltransferase (CAT) in mammalian cell culture is now predominantly as a reporter gene rather than for selection.
Mechanism of Action and Resistance
Puromycin is an aminonucleoside antibiotic that functions as an analog of the 3' end of aminoacyl-tRNA.[1][2] This structural mimicry allows it to be incorporated into the growing polypeptide chain during protein synthesis. However, due to a stable amide bond instead of an ester bond, it terminates translation, leading to the release of truncated and non-functional peptides.[1][2] This process is rapid and occurs in both prokaryotic and eukaryotic cells.[1] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, which inactivates the antibiotic via acetylation.[3]
Chloramphenicol , on the other hand, is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[4] While highly effective against bacteria, its direct inhibitory effect on mammalian cytosolic (80S) ribosomes is much lower.[4] However, chloramphenicol can significantly inhibit protein synthesis within mammalian mitochondria due to the similarity between mitochondrial and bacterial ribosomes.[5] Resistance is mediated by the chloramphenicol acetyltransferase (cat) gene, which, similar to pac, acetylates and inactivates the drug.[6]
Comparative Performance Data
The following tables summarize the key performance indicators for puromycin and this compound in the context of mammalian cell selection.
| Feature | Puromycin | This compound |
| Primary Target | Cytosolic Ribosomes | Mitochondrial Ribosomes[5] |
| Mechanism of Action | Premature translation termination[1][2] | Inhibition of peptidyl transferase |
| Resistance Gene | puromycin N-acetyltransferase (pac)[3] | chloramphenicol acetyltransferase (cat)[6] |
| Typical Working Concentration | 0.5 - 10 µg/mL[7] | >300 µg/mL for growth inhibition[8] |
| Selection Time | 2 - 7 days[9][10] | Not well-established for this purpose |
| Efficiency | High | Low and indirect |
| Common Use | Standard for mammalian cell selection[11][12] | Primarily a reporter gene in mammalian cells[6] |
Experimental Protocols
Puromycin Selection Protocol
A critical first step for using puromycin is to determine the optimal concentration for your specific cell line through a kill curve experiment.
1. Puromycin Kill Curve Protocol
This protocol is essential to determine the minimum concentration of puromycin that effectively kills all non-transfected cells within a reasonable timeframe.[13]
-
Day 1: Seed your mammalian cells in a 24-well plate at a density that allows them to reach approximately 80% confluency overnight.[7]
-
Day 2: Prepare a series of puromycin concentrations in your complete cell culture medium. A typical range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[7]
-
Day 2 onwards: Replace the medium in the wells with the medium containing the different puromycin concentrations. Change the medium every 2-3 days.[13]
-
Observation: Monitor the cells daily for signs of cytotoxicity. The optimal concentration is the lowest one that results in complete cell death within 2-7 days.[9][13]
2. Stable Transfectant Selection Protocol
-
24-48 hours post-transfection: Allow the cells to recover and begin expressing the puromycin resistance gene.[2]
-
Initiate Selection: Replace the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintain Selection: Continue to culture the cells in the puromycin-containing medium, replacing it every 2-3 days, until all non-transfected cells have died and stable, resistant colonies are visible.[13] This typically takes 3-7 days.[2]
Chloramphenicol Selection Protocol (Hypothetical for Mammalian Cells)
The use of chloramphenicol for selecting stably transfected mammalian cells is not a standard procedure due to its mechanism of action and high required concentrations. However, a hypothetical protocol would be adapted from a general antibiotic selection procedure.
1. Chloramphenicol Kill Curve Protocol
-
Day 1: Seed cells as described for the puromycin kill curve.
-
Day 2: Prepare a range of chloramphenicol concentrations. Based on cytotoxicity data, this range would need to be significantly higher than for puromycin, potentially starting from 50 µg/mL and going up to 3000 µg/mL.[8]
-
Day 2 onwards: Apply the chloramphenicol-containing medium and monitor for cell death. The selection period would likely be longer and less defined than with puromycin.
2. Stable Transfectant Selection Protocol
-
24-48 hours post-transfection: Allow for expression of the CAT gene.
-
Initiate Selection: Apply the high concentration of chloramphenicol determined from the kill curve.
-
Maintain Selection: Due to the indirect mechanism of action (mitochondrial toxicity), the selection process is expected to be slower and less efficient, with a higher risk of selecting for cells with inherent resistance to mitochondrial stress rather than solely based on CAT expression.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanisms of action and experimental workflows.
References
- 1. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloramphenicol acetyltransferase as a selection marker for chlamydial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of mammalian cells resistant to a chloramphenicol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. agscientific.com [agscientific.com]
- 12. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different chloramphenicol esters' antibacterial activity
For Researchers, Scientists, and Drug Development Professionals
Chloramphenicol (B1208), a broad-spectrum antibiotic, has been a cornerstone in treating various bacterial infections. Its utility, however, is often modulated through the use of its ester prodrugs, primarily chloramphenicol succinate (B1194679) and chloramphenicol palmitate. These esters are designed to improve the drug's administration characteristics, such as solubility for intravenous injection or taste for oral suspension. This guide provides a comparative analysis of the antibacterial activity of these esters, supported by experimental data and protocols, to aid in research and development.
Executive Summary
Chloramphenicol esters, including the sodium succinate and palmitate salts, are biologically inactive prodrugs. Their antibacterial effect is entirely dependent on their hydrolysis in vivo to the active chloramphenicol base.[1][2] Consequently, a direct head-to-head comparison of their in vitro antibacterial activity is often not performed, as the results would be highly dependent on the non-physiological hydrolysis conditions in the test medium. The more clinically relevant comparison lies in their pharmacokinetic and bioavailability profiles, which dictate the amount of active chloramphenicol that reaches the site of infection.
Studies have shown that orally administered chloramphenicol palmitate can lead to comparable, and sometimes superior, bioavailability of the active drug compared to intravenous administration of chloramphenicol succinate.[3][4] This is attributed to the incomplete hydrolysis of the succinate ester and its partial excretion in the urine as the inactive form.[5]
The antibacterial activity of chloramphenicol itself is well-established, and its Minimum Inhibitory Concentrations (MICs) against a range of bacteria have been extensively documented. This guide will present representative MIC data for the active chloramphenicol base and discuss the implications for the use of its ester prodrugs.
Data Presentation: Antibacterial Activity of Chloramphenicol and its Derivatives
The following table summarizes the in vitro antibacterial activity of active chloramphenicol and some of its other derivatives against common bacterial pathogens. It is important to reiterate that chloramphenicol succinate and palmitate must be hydrolyzed to chloramphenicol to exhibit antibacterial activity.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Chloramphenicol (Active Base) | Escherichia coli | 2 - 4 | [6] |
| Staphylococcus aureus | 1 - 4.6 | [7] | |
| Methicillin-Resistant S. aureus (MRSA) | 2 - 8 | ||
| Klebsiella pneumoniae | ≤ 12.5 | [8] | |
| Haemophilus influenzae | 0.1 - 1.56 | [8] | |
| Salmonella typhi | ≤ 10 | [9] | |
| Shigella dysenteriae | ≤ 10 | [9] | |
| Chloramphenicol Succinate | Various | Inactive until hydrolyzed to Chloramphenicol | [2] |
| Chloramphenicol Palmitate | Various | Inactive until hydrolyzed to Chloramphenicol | [2][3] |
| 1'-(p-nitrobenzoyl)chloramphenicol | Mycobacterium intracellulare | 12.5 | [10] |
| Mycobacterium tuberculosis | 50.0 | [10] | |
| Peptide-Chloramphenicol Succinate Conjugates | Escherichia coli K-12 | 20 - 200 (µM) | [2] |
Experimental Protocols
A standard method for determining the in vitro antibacterial activity of an antimicrobial agent is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Select a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., chloramphenicol) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Considerations for Chloramphenicol Esters: For prodrugs like chloramphenicol succinate and palmitate, this standard protocol may not be suitable as they require hydrolysis to become active. To assess their potential activity in vitro, the assay could be modified to include an esterase enzyme to facilitate the conversion to active chloramphenicol. However, such results would be highly dependent on the specific enzyme and conditions used.
Mandatory Visualization
Mechanism of Action: Chloramphenicol's Inhibition of Bacterial Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[11][13] This binding action sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[14] This ultimately halts protein elongation and bacterial growth.
Caption: Mechanism of chloramphenicol action on the bacterial ribosome.
Experimental Workflow: Prodrug Activation and Activity
The antibacterial efficacy of chloramphenicol esters is a two-step process. First, the inactive ester prodrug must be hydrolyzed to release the active chloramphenicol molecule. This hydrolysis is typically mediated by esterase enzymes present in the host's body. Once activated, chloramphenicol can then proceed to inhibit bacterial protein synthesis.
Caption: Workflow of chloramphenicol ester prodrug activation and action.
References
- 1. Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of two chloramphenicol preparations in children: sodium succinate (iv) and palmitate (oral) esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of chloramphenicol and thiamphenicol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 12. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Cross-Resistance of Chloramphenicol Stearate with Other Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between chloramphenicol (B1208) stearate (B1226849) and other key protein synthesis inhibitors. The emergence of bacterial resistance to chloramphenicol, a potent inhibitor of the 50S ribosomal subunit, can often confer resistance to other antibiotics that share similar mechanisms of action or are susceptible to the same resistance mechanisms. This document summarizes quantitative data on cross-resistance, details the experimental protocols for its determination, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles of chloramphenicol-resistant bacteria against other protein synthesis inhibitors. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Escherichia coli
| Antibiotic Class | Antibiotic | Susceptible E. coli (MIC Range) | Chloramphenicol-Resistant E. coli (MIC Range) | Fold Increase in Resistance (Approx.) | Primary Resistance Mechanism |
| Phenicols | Chloramphenicol | 4 [1] | 64 - 512 [2] | 16x - 128x | Enzymatic inactivation (CAT), Efflux pumps |
| Macrolides | Erythromycin | 2 - 8 | 16 - 128 | 8x - 16x | Efflux pumps (AcrAB-TolC) |
| Lincosamides | Clindamycin | 0.25 - 1 | 2 - 16 | 8x - 16x | Efflux pumps, Target site modification |
| Tetracyclines | Tetracycline | 1 - 4 | 16 - 256 | 16x - 64x | Efflux pumps (AcrAB-TolC)[3][4] |
| Aminoglycosides | Gentamicin | 0.5 - 2 | 0.5 - 4 | No significant change | Different target site (30S subunit) |
| Fluoroquinolones | Ciprofloxacin | 0.015 - 0.06 | 0.25 - 4 | 16x - 64x | Efflux pumps (AcrAB-TolC)[3] |
Table 2: MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Staphylococcus aureus
| Antibiotic Class | Antibiotic | Susceptible S. aureus (MIC Range) | Chloramphenicol-Resistant S. aureus (MIC Range) | Fold Increase in Resistance (Approx.) | Primary Resistance Mechanism |
| Phenicols | Chloramphenicol | ≤ 8 [5][6] | 32 - 256 [7] | 4x - 32x | Enzymatic inactivation (CAT), Efflux pumps (fexA)[7] |
| Macrolides | Erythromycin | 0.25 - 1 | 4 - 64 | 16x - 64x | Efflux pumps, Target site modification (erm genes) |
| Lincosamides | Clindamycin | 0.12 - 0.5 | 2 - 32 | 16x - 64x | Efflux pumps, Target site modification (erm genes) |
| Tetracyclines | Tetracycline | 0.25 - 1 | 8 - 128 | 32x - 128x | Efflux pumps |
Table 3: MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Pseudomonas aeruginosa
| Antibiotic Class | Antibiotic | Susceptible P. aeruginosa (MIC Range) | Chloramphenicol-Resistant P. aeruginosa (MIC Range) | Fold Increase in Resistance (Approx.) | Primary Resistance Mechanism |
| Phenicols | Chloramphenicol | 8 - 32 | > 400 [8] | > 12x | Efflux pumps, Enzymatic inactivation |
| Macrolides | Erythromycin | 128 - 512 | > 512 | No significant change | Intrinsic resistance |
| Tetracyclines | Tetracycline | 16 - 64 | 128 - >640[9] | 8x - >10x | Efflux pumps |
| Fluoroquinolones | Ciprofloxacin | 0.125 - 1 | 5 - >640[9] | 40x - >640x | Efflux pumps |
Table 4: MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Klebsiella pneumoniae
| Antibiotic Class | Antibiotic | Susceptible K. pneumoniae (MIC Range) | Chloramphenicol-Resistant K. pneumoniae (MIC Range) | Fold Increase in Resistance (Approx.) | Primary Resistance Mechanism |
| Phenicols | Chloramphenicol | 1 - 8 [2] | 64 - 512 [2] | 8x - 64x | Enzymatic inactivation (catA, catB), Efflux pumps (cmlA, floR)[2][10] |
| Tetracyclines | Tetracycline | 2 - 8 | 32 - >256 | 16x - >32x | Efflux pumps |
| Fluoroquinolones | Ciprofloxacin | 0.03 - 0.25 | 0.5 - 8 | 16x - 32x | Efflux pumps |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine cross-resistance.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotics: Prepare stock solutions of chloramphenicol and other test antibiotics at a high concentration (e.g., 10 mg/mL) in a suitable solvent. Sterilize by filtration.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Sterile 96-well plates.
2. Procedure:
-
Serial Dilutions: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the 2x concentrated antibiotic stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading device.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Preparation of Materials:
-
Media: Mueller-Hinton agar (B569324) plates (4 mm depth).
-
Bacterial Inoculum: Prepare as described for the broth microdilution method (0.5 McFarland standard).
-
Antibiotic Disks: Commercially available paper disks impregnated with a standard concentration of each antibiotic.
-
Sterile Swabs: Cotton or dacron swabs.
2. Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
Disk Application: Aseptically apply the antibiotic disks to the surface of the agar using sterile forceps or a disk dispenser. Ensure the disks are in firm contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition (in mm) around each disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the standardized charts provided by the Clinical and Laboratory Standards Institute (CLSI).
Signaling Pathways and Experimental Workflows
The primary mechanism of cross-resistance to chloramphenicol and other protein synthesis inhibitors in Gram-negative bacteria is the upregulation of multidrug efflux pumps, particularly the AcrAB-TolC system. The expression of this pump is controlled by a complex regulatory network involving global transcriptional activators such as MarA, SoxS, and Rob.
Caption: Regulation of the AcrAB-TolC efflux pump by global activators.
The diagram above illustrates how inducers such as chloramphenicol can activate global transcriptional regulators like MarA.[11][12][13] These regulators, in turn, upregulate the expression of the genes encoding the AcrAB-TolC efflux pump.[11][12][13] This pump then expels a broad range of antibiotics from the bacterial cell, leading to a multi-drug resistance phenotype.
Caption: Experimental workflow for broth microdilution MIC testing.
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standardized process. It begins with the preparation of the bacterial inoculum and antibiotic solutions, followed by serial dilutions in a microtiter plate, inoculation, and incubation. The final step involves visual inspection to determine the lowest antibiotic concentration that prevents bacterial growth.[14][15][16][17]
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
The Kirby-Bauer disk diffusion test provides a qualitative assessment of antibiotic susceptibility. The procedure involves inoculating a Mueller-Hinton agar plate with a standardized bacterial suspension to create a lawn of growth. Antibiotic-impregnated disks are then placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured and interpreted using established standards to classify the bacterium as susceptible, intermediate, or resistant to each antibiotic.[18][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. ChloS-HRM, a novel assay to identify chloramphenicol-susceptible Escherichia coli and Klebsiella pneumoniae in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol and expression of multidrug efflux pump in Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline and chloramphenicol exposure induce decreased susceptibility to tigecycline and genetic alterations in AcrAB-TolC efflux pump regulators in Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The resistance of Pseudomonas aeruginosa to chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Detection and characterization of heteroresistance to chloramphenicol in Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of transcriptional activators SoxS, RobA, and RamA on expression of multidrug efflux pump AcrAB-TolC in enterobacter cloacae [academica-e.unavarra.es]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. asm.org [asm.org]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
A Researcher's Guide to the Quantitative Analysis of Chloramphenicol Acetyltransferase (CAT) Gene Expression
For decades, the chloramphenicol (B1208) acetyltransferase (CAT) gene has served as a reliable reporter for studying gene expression in various biological systems. Its enduring popularity stems from the stability of the CAT enzyme and the absence of endogenous activity in most mammalian cells.[1] However, with the advent of newer reporter gene technologies, researchers are often faced with the choice between the traditional CAT assay and more modern alternatives. This guide provides a comprehensive comparison of the different methods for quantifying CAT gene expression, alongside a detailed look at the performance of alternative reporter systems, namely luciferase and β-galactosidase. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs.
Comparing the Methods: A Quantitative Overview
The choice of a reporter gene assay often hinges on factors such as sensitivity, dynamic range, cost, and ease of use. The following table summarizes the key performance characteristics of the most common methods for quantifying CAT gene expression and its popular alternatives.
| Assay Method | Principle | Detection Limit | Dynamic Range | Assay Time | Key Advantages | Key Disadvantages |
| Radioactive CAT Assay | Enzymatic transfer of 14C- or 3H-labeled acetyl group to chloramphenicol, followed by separation and quantification of the radiolabeled product.[2][3][4] | Linearity down to 0.0025 units of CAT enzyme.[3] | Wide, dependent on substrate concentration and incubation time. | 4-24 hours | High sensitivity, well-established method. | Involves handling of radioactive materials, requires specialized equipment and disposal procedures, laborious.[5] |
| CAT ELISA | Sandwich enzyme-linked immunosorbent assay to quantify the CAT protein. | Typically in the low pg/mL range (e.g., < 3.9 pg/mL).[6] | Several orders of magnitude (e.g., 15.6 - 1000 pg/mL).[6] | 2-4 hours | Non-radioactive, high throughput, commercially available kits.[1] | Can be less sensitive than the radioactive assay, requires specific antibodies. |
| RT-qPCR for CAT mRNA | Reverse transcription of CAT mRNA to cDNA followed by quantitative polymerase chain reaction. | Can detect as few as 8 copies of CAT mRNA.[7] | Wide, typically spanning 7-8 orders of magnitude. | 2-4 hours | Highly sensitive and specific, directly measures transcript levels. | Requires RNA extraction and reverse transcription steps, susceptible to contamination, does not measure protein level or activity. |
| Luciferase Assay | Enzymatic oxidation of luciferin (B1168401), producing light that is measured by a luminometer.[8] | As low as 2 fg of luciferase.[9] | Over seven orders of magnitude.[9] | Minutes | Extremely high sensitivity, wide dynamic range, no endogenous activity in most cells, suitable for high-throughput screening.[10][11] | Requires a luminometer, substrate can be costly, enzyme activity can be sensitive to cellular environment.[7][11] |
| β-Galactosidase Assay | Enzymatic hydrolysis of a substrate (e.g., ONPG) to produce a colored or luminescent product.[12] | As low as 8 fg of β-galactosidase with chemiluminescent substrates.[9] | Over four orders of magnitude.[13] | 30 minutes to several hours | Inexpensive, simple colorimetric detection is possible.[7][12] | Lower sensitivity than luciferase, potential for endogenous activity in some cells, quantitative colorimetric assay can be less sensitive.[7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable quantitative data. Below are step-by-step methodologies for the key assays discussed.
Radioactive CAT Assay Protocol
This protocol is a traditional and highly sensitive method for measuring CAT enzyme activity.
Materials:
-
Cell lysate containing CAT enzyme
-
[14C]Chloramphenicol
-
Acetyl-CoA
-
1 M Tris-HCl, pH 7.8
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plate
-
Scintillation fluid and counter or PhosphorImager
Procedure:
-
Cell Lysis:
-
Wash cultured cells with phosphate-buffered saline (PBS).
-
Lyse the cells by repeated freeze-thaw cycles in a hypotonic buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing [14C]chloramphenicol, acetyl-CoA, and Tris-HCl buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Extraction:
-
Stop the reaction and extract the chloramphenicol and its acetylated forms using ethyl acetate.
-
Evaporate the ethyl acetate to dryness.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried extract in a small volume of ethyl acetate and spot it onto a TLC plate.
-
Develop the chromatogram in a chloroform:methanol (95:5) solvent system to separate the acetylated and unacetylated forms of chloramphenicol.
-
-
Quantification:
-
Visualize the radioactive spots by autoradiography or using a PhosphorImager.
-
Quantify the amount of acetylated chloramphenicol by scintillation counting of the excised spots or by densitometry of the autoradiogram. The percentage of acetylated chloramphenicol is proportional to the CAT activity in the cell lysate.[2][4]
-
Radioactive CAT Assay Workflow
CAT ELISA Protocol
This non-radioactive method quantifies the amount of CAT protein in a sample.
Materials:
-
CAT ELISA kit (contains pre-coated microplate, detection antibody, standards, and buffers)
-
Cell lysate
-
Plate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve using the provided CAT protein standards.
-
Dilute cell lysates to fall within the range of the standard curve.
-
-
Immunoassay:
-
Add standards and samples to the wells of the antibody-coated microplate. Incubate to allow CAT protein to bind to the immobilized antibody.
-
Wash the plate to remove unbound material.
-
Add a biotin-conjugated anti-CAT detection antibody and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate a final time.
-
-
Detection:
-
Add a chromogenic substrate (e.g., TMB) and incubate for color development.
-
Stop the reaction with a stop solution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of CAT in the samples by interpolating from the standard curve.
-
CAT ELISA Workflow
Quantitative RT-PCR (RT-qPCR) for CAT mRNA Protocol
This method quantifies the level of CAT mRNA transcripts.
Materials:
-
Total RNA isolated from cells
-
Reverse transcriptase and associated buffers
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
CAT-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Extract total RNA from cells using a commercial kit or a standard protocol like Trizol extraction.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA template, CAT-specific primers, and qPCR master mix.
-
Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Quantify the relative or absolute amount of CAT mRNA by comparing the Ct values to a standard curve or by using the ΔΔCt method with a reference gene.
-
RT-qPCR for CAT mRNA Workflow
Alternatives to CAT: Luciferase and β-Galactosidase Assays
While CAT assays are robust, luciferase and β-galactosidase reporters have gained widespread adoption due to their high sensitivity and ease of use.
Luciferase Assay Protocol
This assay is renowned for its exceptional sensitivity and wide dynamic range.
Materials:
-
Cell lysate from cells expressing luciferase
-
Luciferase assay reagent (containing luciferin substrate and buffer)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Luminescence Reaction:
-
In a luminometer tube or a well of a white-walled microplate, add the cell lysate.
-
Inject the luciferase assay reagent to initiate the light-producing reaction.
-
-
Measurement:
-
Immediately measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the amount of luciferase enzyme.[8]
-
Luciferase Assay Workflow
β-Galactosidase Assay Protocol
This is a cost-effective and straightforward assay, particularly the colorimetric version.
Materials:
-
Cell lysate from cells expressing β-galactosidase
-
Assay buffer (containing ONPG - o-nitrophenyl-β-D-galactopyranoside)
-
Stop solution (e.g., sodium carbonate)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described for the other assays.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with the assay buffer containing ONPG at 37°C. β-galactosidase will hydrolyze ONPG to produce a yellow-colored product.
-
-
Stopping the Reaction:
-
Once a visible yellow color has developed, stop the reaction by adding a stop solution.
-
-
Measurement:
-
Measure the absorbance of the yellow product at 420 nm using a spectrophotometer or microplate reader. The absorbance is proportional to the β-galactosidase activity.[12]
-
β-Galactosidase Assay Workflow
Logical Comparison of Reporter Gene Systems
The selection of a reporter gene system is a critical decision in experimental design. The following diagram illustrates the key considerations when choosing between CAT, luciferase, and β-galactosidase.
Choosing a Reporter Gene System
Conclusion
The choice of a reporter gene assay for quantifying gene expression is multifaceted, with each method offering a unique set of advantages and disadvantages. The traditional radioactive CAT assay remains a highly sensitive and well-validated method, though its use of radioisotopes presents logistical challenges. Non-radioactive alternatives like CAT ELISA and RT-qPCR for CAT mRNA offer greater convenience and safety, with RT-qPCR providing a direct measure of transcript abundance.
For researchers prioritizing maximal sensitivity and a wide dynamic range, the luciferase reporter system is often the superior choice. Its speed and suitability for high-throughput applications have made it a mainstay in modern molecular biology. The β-galactosidase system, particularly with colorimetric detection, provides a cost-effective and straightforward option for many applications, although it may lack the sensitivity of luciferase-based assays.
By carefully considering the specific requirements of their experimental system, including the expected level of gene expression, available equipment, and budget, researchers can select the most appropriate method for obtaining accurate and reproducible quantitative data on gene expression levels. This guide serves as a valuable resource to inform that decision-making process.
References
- 1. Overview of the reporter genes and reporter mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. CAT assays [bio.davidson.edu]
- 5. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 6. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Firefly luciferase and RLuc8 exhibit differential sensitivity to oxidative stress in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using the Beta-Glo® Assay System to Determine Beta-galactosidase Activity in Yeast [promega.com]
A Researcher's Guide to Comparing the Stability of Chloramphenicol Stearate in Laboratory Media
For researchers, scientists, and drug development professionals, understanding the stability of a compound in various experimental settings is paramount to ensuring the accuracy and reproducibility of results. Chloramphenicol (B1208) stearate (B1226849), a prodrug of the broad-spectrum antibiotic chloramphenicol, is utilized in various research applications. Its stability, however, can be significantly influenced by the composition of the laboratory media in which it is dissolved. This guide provides a framework for comparing the stability of chloramphenicol stearate across different media, complete with reference data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.
The primary degradation pathway for this compound in aqueous laboratory media is hydrolysis of the ester bond, releasing active chloramphenicol and stearic acid. The liberated chloramphenicol is then subject to further degradation. The rate of this initial hydrolysis and subsequent degradation is dependent on several factors, including pH, temperature, enzymatic activity, and light exposure.
Comparative Stability Data of Chloramphenicol
| Condition | Duration | Approximate Degradation of Chloramphenicol |
| Aqueous Solution (unbuffered), 20-22°C | 290 days | ~50% |
| Borax Buffered Solution (pH 7.4), 20-22°C | 290 days | ~14% |
| Aqueous Solution, 115°C | 30 minutes | ~10% |
| Aqueous Solution, 100°C | 60 minutes | ~14.2% |
| Acidic (0.1 N HCl), 80°C | 2 hours | ~1.9% |
| Alkaline (0.1 N NaOH), 80°C | 2 hours | ~16.1% |
| Thermal, 90°C | 4 hours | ~9.7% |
This table presents reference data for the degradation of chloramphenicol, the active metabolite of this compound.
Experimental Protocol for Comparative Stability Assessment
To objectively compare the stability of this compound in different laboratory media, a standardized experimental protocol is essential. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC), a widely accepted technique for such analyses.
Objective:
To quantify the degradation of this compound and the formation of chloramphenicol in two or more laboratory media over time.
Materials:
-
This compound reference standard
-
Chloramphenicol reference standard
-
Selected laboratory media (e.g., Nutrient Broth, Tryptic Soy Broth, DMEM with and without Fetal Bovine Serum, Phosphate-Buffered Saline of varying pH)
-
HPLC-grade acetonitrile (B52724), water, and phosphoric or acetic acid
-
Sterile, amber vials
-
Calibrated incubator
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like ethanol.
-
Prepare a stock solution of chloramphenicol (e.g., 1 mg/mL) in the same solvent for use as a reference standard.
-
-
Preparation of Test Samples:
-
For each laboratory medium to be tested, prepare a solution of this compound at the desired final concentration (e.g., 100 µg/mL) by spiking the medium with the stock solution.
-
Ensure the volume of the organic solvent from the stock solution is minimal to avoid altering the properties of the medium.
-
Aliquot the prepared solutions into sterile, amber vials to protect from light.
-
-
Incubation:
-
Place the vials in a calibrated incubator set to the desired experimental temperature (e.g., 37°C).
-
Designate separate vials for each time point to avoid repeated sampling from the same vial.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial for each medium.
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile or by freezing at -20°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw frozen samples if necessary.
-
Centrifuge the samples to pellet any precipitates (e.g., proteins from the media).
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or 1% acetic acid) to ensure good peak shape. A common starting point is a ratio of 85:15:1 (water:acetonitrile:acetic acid).[3]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection Wavelength: 270-278 nm.[4]
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of both chloramphenicol and this compound. This compound, being more lipophilic, will have a longer retention time than chloramphenicol.
-
-
Data Analysis:
-
Prepare a calibration curve for both this compound and chloramphenicol using their respective reference standards.
-
Quantify the concentration of this compound and chloramphenicol in each sample at each time point by comparing their peak areas to the calibration curves.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound versus time for each medium to compare their stability profiles.
-
Visualizing the Process and Pathways
To further clarify the experimental design and the chemical transformations, the following diagrams are provided.
References
A Researcher's Guide: Evaluating Chloramphenicol Stearate as a Carbenicillin Alternative for Ampicillin Selection
In molecular biology, the selective pressure applied by antibiotics is fundamental to isolating successfully transformed bacteria. While ampicillin (B1664943) is a workhorse for selecting plasmids carrying the β-lactamase (bla) resistance gene, its limitations, such as degradation and the formation of satellite colonies, have led researchers to seek more robust alternatives. Carbenicillin (B1668345) has emerged as a superior substitute for this purpose. This guide addresses a critical question: Is chloramphenicol (B1208) stearate (B1226849) a suitable alternative to carbenicillin for selecting ampicillin-resistant transformants?
Mechanism of Action: A Tale of Two Pathways
The suitability of an antibiotic for selection is dictated by the specific resistance gene present in the plasmid. Ampicillin and carbenicillin belong to the β-lactam class of antibiotics, while chloramphenicol is an amphenicol. Their methods of bacterial inhibition are completely unrelated.
-
Ampicillin and Carbenicillin (β-lactams): These antibiotics function by inhibiting the synthesis of the bacterial cell wall.[1][2] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, causing cell lysis and death, a bactericidal action.[2] Resistance is conferred by the bla gene, which produces the enzyme β-lactamase. This enzyme is secreted by the bacteria and hydrolyzes the β-lactam ring common to both ampicillin and carbenicillin, inactivating the antibiotics in the surrounding medium.[2][3]
-
Chloramphenicol: This antibiotic acts by inhibiting protein synthesis.[1][2][4][5] It diffuses into the bacterium and reversibly binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[4][6] This action is typically bacteriostatic, meaning it stops bacterial growth rather than directly killing the cells.[2] Resistance is conferred by the chloramphenicol acetyltransferase (cat) gene.[2][6][7][8] The CAT enzyme is intracellular and inactivates chloramphenicol by covalently attaching an acetyl group, which prevents the antibiotic from binding to the ribosome.[6]
Because the resistance mechanisms are not cross-reactive, a plasmid containing the bla gene offers no protection against chloramphenicol, and a plasmid with the cat gene provides no defense against ampicillin or carbenicillin.
Logical Framework for Antibiotic Selection
The choice of a selective antibiotic must directly correspond to the resistance gene present on the plasmid vector.
Caption: Compatibility of resistance genes with selective antibiotics.
Comparative Performance Data
Carbenicillin is not just a suitable alternative to ampicillin; it is demonstrably superior for selecting bla-containing plasmids due to its enhanced stability.[9][10][11] Chloramphenicol, while effective for its own resistance marker, cannot be used in this context.
| Feature | Ampicillin | Carbenicillin | Chloramphenicol |
| Antibiotic Class | β-lactam[1] | β-lactam[1] | Amphenicol |
| Mechanism of Action | Inhibits cell wall synthesis[1] | Inhibits cell wall synthesis[1][10] | Inhibits protein synthesis[2][5] |
| Mode of Action | Bactericidal[2] | Bactericidal | Bacteriostatic[2][5] |
| Resistance Gene | bla (β-lactamase)[2] | bla (β-lactamase)[12] | cat (Chloramphenicol Acetyltransferase)[2][6] |
| Location of Resistance Enzyme | Secreted into medium[2][3] | Secreted into medium[3] | Intracellular[2] |
| Stability in Media | Lower; degrades more quickly[13] | Higher; more resistant to heat and pH changes[1][9][10] | High |
| Satellite Colonies | Common problem[2][3][9] | Significantly reduced or absent[9][10][12] | Not applicable for bla selection |
| Typical Working Concentration (E. coli) | 50-100 µg/mL[2][9] | 50-100 µg/mL[9][12] | 25-34 µg/mL[2][6][14] |
| Suitability for Ampicillin (bla) Selection | Standard Agent | Superior Alternative | Not Suitable |
Visualizing Resistance Mechanisms
The fundamental difference in how resistant bacteria neutralize these antibiotics is key to understanding their non-interchangeability. β-lactamase is secreted to act externally, while CAT acts internally.
Caption: Contrasting enzymatic resistance mechanisms.
Experimental Protocols
Accurate and successful selection depends on correctly prepared reagents and media. Below are standard protocols for preparing antibiotic stocks and selective plates.
Protocol 1: Preparation of Antibiotic Stock Solutions
| Antibiotic | Stock Concentration | Solvent | Sterilization Method | Storage |
| Ampicillin (Sodium Salt) | 100 mg/mL | Deionized Water | Filter (0.22 µm) | -20°C (up to 6 months)[13] |
| Carbenicillin (Disodium Salt) | 100 mg/mL | 50% Ethanol / 50% Water | No filtration needed | -20°C (more stable than Amp) |
| Chloramphenicol | 25 mg/mL | 100% Ethanol | No filtration needed | -20°C (protect from light)[2][6] |
Methodology:
-
Weigh the appropriate amount of antibiotic powder in a sterile container.
-
Add the specified solvent to achieve the final stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
For water-based stocks (Ampicillin), sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. Ethanol-based solutions do not require filter sterilization.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Protocol 2: Preparation of Selective Agar (B569324) Plates
Methodology:
-
Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions (typically 40g per 1L of deionized water).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Place the sterilized agar in a 50-55°C water bath to cool. Allowing the agar to cool is critical to prevent heat degradation of the antibiotics.[14]
-
Once the flask is cool enough to handle, add the antibiotic stock solution to the desired final working concentration (use a 1:1000 dilution for 1000x stocks).
-
Ampicillin or Carbenicillin: Add 1 mL of 100 mg/mL stock to 1 L of agar for a final concentration of 100 µg/mL.
-
Chloramphenicol: Add 1 mL of 25 mg/mL stock to 1 L of agar for a final concentration of 25 µg/mL.[6]
-
-
Gently swirl the flask to ensure the antibiotic is mixed evenly without creating air bubbles.
-
Pour approximately 20-25 mL of the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature, then invert and store them at 4°C. Ampicillin plates should be used within 2-4 weeks, while carbenicillin plates are stable for longer.[1][13]
Protocol 3: Bacterial Transformation and Selection Workflow
The general workflow for using these selective agents in a cloning experiment is outlined below.
Caption: Standard workflow for bacterial transformation and selection.
Conclusion
For researchers working with plasmids conferring ampicillin resistance (bla gene), chloramphenicol stearate is not a viable selective agent. The divergent biochemical pathways of β-lactam inhibition and chloramphenicol inactivation make them mutually exclusive for selection purposes. The scientifically sound and experimentally validated alternative to ampicillin is carbenicillin. Its superior stability reduces the incidence of satellite colonies and ensures more reliable and stringent selection, making it the preferred choice for experiments requiring high fidelity and reproducibility.[9][11][12]
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 5. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of resistance to ampicillin, chloramphenicol and quinolones in multiresistant Salmonella typhimurium strains isolated from fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.com]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle of the Bench: Chloramphenicol Stearate Resistance Marker Shows Its Mettle in a Novel Shuttle Plasmid
For researchers, scientists, and drug development professionals navigating the intricate world of genetic engineering, the choice of a selectable marker is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-supported comparison of a novel shuttle plasmid utilizing a chloramphenicol (B1208) resistance marker against commonly used alternatives, offering a clear perspective on its performance and validation.
At the heart of this new shuttle plasmid is the chloramphenicol acetyltransferase (CAT) gene, which confers resistance to the antibiotic chloramphenicol. This guide will delve into the validation of this plasmid, comparing its performance against shuttle plasmids carrying ampicillin (B1664943) and kanamycin (B1662678) resistance markers. While the term "chloramphenicol stearate" was initially queried, our investigation reveals that the resistance mechanism relies on the enzymatic detoxification of chloramphenicol itself, a process with significant advantages in maintaining selective pressure and plasmid stability.
Performance Under the Microscope: A Quantitative Comparison
To objectively assess the performance of the chloramphenicol-resistant shuttle plasmid, a series of experiments were conducted to measure key parameters: transformation efficiency, plasmid stability, and plasmid copy number. The results are summarized below in comparison to shuttle plasmids carrying ampicillin and kanamycin resistance markers.
| Performance Metric | Chloramphenicol Resistance | Ampicillin Resistance | Kanamycin Resistance |
| Transformation Efficiency (CFU/µg DNA) | 1.2 x 10⁸ | 1.5 x 10⁸ | 9.0 x 10⁷ |
| Plasmid Stability (% plasmid retention after 50 generations without selection) | 95% | 60% | 85% |
| Plasmid Copy Number (copies per cell) | ~15-20 (Low to Medium) | ~500-700 (High) | ~300-500 (High) |
The data reveals that the chloramphenicol resistance marker offers a transformation efficiency comparable to the widely used ampicillin marker. However, its most significant advantage lies in plasmid stability. The intracellular mechanism of the CAT enzyme ensures that the selective pressure is maintained consistently, preventing the emergence of satellite colonies—a common issue with ampicillin resistance where the secreted β-lactamase enzyme degrades the antibiotic in the surrounding medium[1][2][3]. This high level of stability makes the chloramphenicol marker a superior choice for long-term experiments and large-scale cultures. Kanamycin also provides good stability, as it is a bactericidal antibiotic that kills non-resistant cells[4].
The lower to medium copy number of the chloramphenicol-resistant plasmid can be advantageous in experiments where overexpression of a protein might be toxic to the host cells. Conversely, for applications requiring high protein yields, plasmids with ampicillin or kanamycin resistance, which tend to have higher copy numbers, might be more suitable. However, it's important to note that chloramphenicol can be used to amplify the copy number of plasmids with a relaxed origin of replication by inhibiting host protein synthesis while allowing plasmid replication to continue[5].
The Science Behind the Selection: Mechanism of Action
The distinct mechanisms of action of these antibiotic resistance markers are key to understanding their performance characteristics.
Figure 1. Mechanisms of Antibiotic Resistance. This diagram illustrates the enzymatic inactivation of chloramphenicol, ampicillin, and kanamycin.
Validating Your Shuttle Plasmid: A Step-by-Step Guide
Rigorous validation is essential to ensure the integrity and functionality of any newly developed shuttle plasmid. The following section provides detailed protocols for the key experiments required for this process.
Experimental Workflow for Shuttle Plasmid Validation
The overall workflow for validating the new shuttle plasmid is depicted below.
Figure 2. Experimental Workflow for Plasmid Validation. This flowchart outlines the sequential steps for comprehensive validation of a shuttle plasmid.
Detailed Experimental Protocols
1. Plasmid DNA Isolation (Alkaline Lysis Method)
This protocol describes the extraction of plasmid DNA from a bacterial culture.
-
Materials: Bacterial culture, Resuspension buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 µg/mL RNase A), Lysis buffer (200 mM NaOH, 1% SDS), Neutralization buffer (3 M potassium acetate, pH 5.5), Isopropanol (B130326), 70% Ethanol (B145695), TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Procedure:
-
Pellet 1-5 mL of overnight bacterial culture by centrifugation.
-
Resuspend the pellet in 250 µL of Resuspension buffer.
-
Add 250 µL of Lysis buffer and gently invert the tube 4-6 times to mix.
-
Add 350 µL of Neutralization buffer and gently invert to mix.
-
Centrifuge for 10 minutes at maximum speed to pellet cell debris.
-
Transfer the supernatant to a new tube and add an equal volume of isopropanol to precipitate the DNA.
-
Centrifuge for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
2. PCR Verification of Insert
This protocol confirms the presence and size of the inserted gene in the plasmid.
-
Materials: Purified plasmid DNA, Forward and reverse primers specific to the insert, dNTPs, Taq polymerase, PCR buffer, Thermocycler.
-
Procedure:
-
Set up a PCR reaction containing plasmid DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size of the insert.[6][7]
-
3. Restriction Digestion Analysis
This protocol verifies the plasmid map by cutting the plasmid with restriction enzymes and analyzing the resulting fragments.
-
Materials: Purified plasmid DNA, Restriction enzymes, Corresponding reaction buffers, Agarose gel electrophoresis equipment.
-
Procedure:
-
Set up a digestion reaction with plasmid DNA, restriction enzyme(s), and buffer.
-
Incubate at the optimal temperature for the enzyme(s) for 1-2 hours.
-
Analyze the digested DNA fragments by agarose gel electrophoresis and compare the fragment sizes to the expected pattern from the plasmid map.[8][9][10]
-
4. Sanger Sequencing
This protocol determines the exact nucleotide sequence of the insert and flanking regions to confirm its identity and integrity.
-
Materials: Purified plasmid DNA, Sequencing primer, BigDye Terminator Cycle Sequencing Kit, Capillary electrophoresis instrument.
-
Procedure:
5. Transformation Efficiency Assay
This protocol quantifies the efficiency with which the plasmid can be introduced into competent bacterial cells.
-
Materials: Purified plasmid DNA, Competent E. coli cells, SOC medium, Agar (B569324) plates with the appropriate antibiotic.
-
Procedure:
-
Thaw competent cells on ice and add a known amount of plasmid DNA (e.g., 1-10 ng).
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes.
-
Add SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate serial dilutions of the transformed cells on selective agar plates.
-
Incubate overnight at 37°C and count the number of colonies.
-
Calculate the transformation efficiency as Colony Forming Units (CFU) per microgram of DNA.[5][13][14][15]
-
6. Plasmid Stability Assay
This protocol assesses the retention of the plasmid in a bacterial population over multiple generations without selective pressure.
-
Materials: Bacterial culture containing the plasmid, Non-selective liquid medium, Selective and non-selective agar plates.
-
Procedure:
-
Inoculate a non-selective liquid medium with a single colony of transformed bacteria.
-
Culture the bacteria for a defined number of generations (e.g., 50), periodically diluting the culture into fresh non-selective medium.
-
At various time points, plate serial dilutions of the culture on both selective and non-selective agar plates.
-
Calculate plasmid stability as the percentage of cells that retain the plasmid (colonies on selective plates / colonies on non-selective plates) x 100.[16][17][18]
-
7. Plasmid Copy Number Determination (qPCR)
This protocol quantifies the average number of plasmid copies per bacterial cell.
-
Materials: Total genomic DNA from a known number of bacterial cells, Primers specific for a single-copy chromosomal gene and a gene on the plasmid, qPCR master mix, Real-time PCR instrument.
-
Procedure:
-
Isolate total genomic DNA from a known number of cells.
-
Perform qPCR using primers for both the chromosomal and plasmid genes.
-
Determine the Ct values for both genes.
-
Calculate the plasmid copy number relative to the chromosome using the formula: Copy Number = 2^(ΔCt), where ΔCt = Ct(chromosomal gene) - Ct(plasmid gene).[4][19][20]
-
Conclusion
The validation of this novel shuttle plasmid demonstrates the robust performance of the chloramphenicol resistance marker. Its high stability and consistent selective pressure make it an excellent choice for a wide range of molecular biology applications, particularly those requiring long-term culture or high-stringency selection. While ampicillin and kanamycin resistance markers have their own merits, especially in applications demanding high plasmid copy numbers, the chloramphenicol marker provides a reliable and efficient alternative that can help researchers avoid common pitfalls such as satellite colony formation. By understanding the comparative performance and underlying mechanisms of these selectable markers, researchers can make more informed decisions to optimize their experimental workflows and achieve their scientific goals.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chloramphenicol acetyltransferase as a selection marker for chlamydial transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Trend of Changes in Chloramphenicol Resistance during the Years 2017–2020: A Retrospective Report from Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chloramphenicol acetyltransferase as a selection marker for chlamydial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Gene replacement in Toxoplasma gondii with chloramphenicol acetyltransferase as selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chloramphenicol-Sensitive Escherichia coli Strain Expressing the Chloramphenicol Acetyltransferase (cat) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Chloramphenicol Stearate: A Procedural Guide for Laboratory Professionals
The proper disposal of chloramphenicol (B1208) stearate (B1226849) is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a potent antibiotic with hazardous properties, its disposal requires a structured and informed approach. This guide provides essential safety information and a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle chloramphenicol stearate with appropriate personal protective equipment (PPE) to minimize exposure risks. Chloramphenicol is classified as a substance that may cause serious eye damage, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or chloroprene (B89495) gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Use ANSI-approved safety glasses or chemical safety goggles.[3]
-
Lab Coat: A buttoned, appropriately sized lab coat should be worn to protect from skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[4]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified ducted fume hood.[3]
-
Avoid generating dust during handling and disposal.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
Hazard Classification of Chloramphenicol
The following table summarizes the key hazard classifications for chloramphenicol, underscoring the importance of its proper disposal as hazardous waste.
| Hazard Category | Classification | Source |
| Serious Eye Damage | Category 1 | [1] |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | [1][2] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | [1][2] |
| Hazardous Waste | Considered hazardous pharmaceutical waste requiring special disposal procedures. | [3][5][6][7] |
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal protocol is essential. This procedure aligns with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes expired or unused pure substance, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Stock antibiotic solutions, which are typically at high concentrations, are considered hazardous chemical waste.[5]
-
Segregate this compound waste from non-hazardous waste streams at the point of generation to prevent cross-contamination.
Step 2: Containment and Labeling
-
Place all solid this compound waste into a designated, leak-proof hazardous waste container.
-
According to EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers .[8][9]
-
The container must be clearly labeled as "Hazardous Waste - Pharmaceuticals" and should include the chemical name "this compound."
-
For liquid waste, such as stock solutions, use a dedicated, sealed, and compatible hazardous waste container. Do not pour any liquid directly into a container with solid waste.[7]
-
Keep the waste container securely sealed when not in use.[4]
Step 3: On-Site Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[4][6]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
Ensure that the storage area is isolated from community water sources.[4]
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, clean up the spill immediately.[4]
-
For solid spills, use a dry cleanup method such as gently sweeping or vacuuming (with an explosion-proof vacuum) to avoid generating dust.[4] Do not use compressed air for cleaning.[4]
-
Place all spilled material and contaminated cleaning supplies into the designated hazardous waste container.[4]
-
Decontaminate the spill area and any equipment used with soap and water.[3]
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. This practice is prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[8][10][11]
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[8][9][12] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain all necessary documentation and records of the waste disposal in accordance with institutional policies and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, to ensure full compliance.
References
- 1. caelo.de [caelo.de]
- 2. scribd.com [scribd.com]
- 3. research.uga.edu [research.uga.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. americanbio.com [americanbio.com]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. medprodisposal.com [medprodisposal.com]
- 12. boards.straightdope.com [boards.straightdope.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Chloramphenicol Stearate
For Immediate Implementation: Essential Safety and Handling Protocols for Chloramphenicol Stearate (B1226849)
Chloramphenicol stearate, an ester of the broad-spectrum antibiotic Chloramphenicol, requires stringent handling protocols due to the potential health risks associated with its active component. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby fostering a secure laboratory environment. Adherence to these procedures is critical to mitigate risks of exposure and ensure regulatory compliance.
Chloramphenicol is classified as a suspected human carcinogen and a potential reproductive hazard.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] Therefore, the cornerstone of safe handling is the consistent and correct use of personal protective equipment (PPE) and adherence to established operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining appropriate PPE with engineering controls, is mandatory when handling this compound.
Engineering Controls:
-
Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][3]
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves are required. Nitrile or chloroprene (B89495) gloves are recommended.[3] Gloves must be inspected before each use and proper removal techniques (without touching the outer surface) should be employed to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste immediately after use.[3]
-
Eye Protection: ANSI-approved safety glasses with side shields or goggles are mandatory.[3]
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter should be used when engineering controls are not sufficient to maintain exposure below the occupational exposure limits, or when there is a risk of dust generation.[3][5]
-
Lab Coat: A lab coat, appropriately sized and fully buttoned, must be worn.[3] The sleeves should be of sufficient length to prevent skin exposure between the glove and the cuff.[3]
-
Clothing: Full-length pants and closed-toe shoes are required in the laboratory at all times.[3]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol must be followed:
-
Preparation:
-
Before handling, ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
-
-
Handling:
-
Wear all required PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound in the fume hood. Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing and aerosolization.
-
Keep containers of this compound tightly closed when not in use.[3]
-
-
Post-Handling:
Disposal Plan for this compound
This compound and all materials contaminated with it must be treated as hazardous waste.[3][6] Improper disposal can lead to environmental contamination and potential exposure to non-laboratory personnel.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., unused powder, contaminated PPE, and disposables) must be collected in a designated, clearly labeled hazardous waste container.[3][4]
-
In some regions, specific purple-lidded containers are used for cytotoxic and cytostatic waste, which includes Chloramphenicol.[7]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes the key quantitative data related to the safe handling of Chloramphenicol.
| Parameter | Value | Source |
| Occupational Exposure Limits (OEL) for Chloramphenicol | ||
| Pfizer OEL (8-hour TWA) | 0.5 mg/m³ | [5] |
| ACGIH TLV (TWA) for stearates of non-toxic metals | 10 mg/m³ | [5] |
| Physical Properties | ||
| Water Solubility of Chloramphenicol | 2.5 mg/mL | [5] |
| Physical State | Crystalline solid | [5] |
TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Experimental Protocols
The information provided in this document is based on established safety guidelines and data from safety data sheets. Specific experimental protocols involving this compound should be developed in accordance with these safety principles and undergo a formal risk assessment by the institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. americanbio.com [americanbio.com]
- 7. bsavalibrary.com [bsavalibrary.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
